Bakankosin
描述
Structure
3D Structure
属性
CAS 编号 |
1398-17-0 |
|---|---|
分子式 |
C16H23NO8 |
分子量 |
357.36 g/mol |
IUPAC 名称 |
(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,5,6,7-hexahydropyrano[3,4-c]pyridin-8-one |
InChI |
InChI=1S/C16H23NO8/c1-2-7-8-3-4-17-14(22)9(8)6-23-15(7)25-16-13(21)12(20)11(19)10(5-18)24-16/h2,6-8,10-13,15-16,18-21H,1,3-5H2,(H,17,22)/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 |
InChI 键 |
CYRRHDGXDUVPMO-ZASXJUAOSA-N |
手性 SMILES |
C=C[C@@H]1[C@@H]2CCNC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C=CC1C2CCNC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O |
其他CAS编号 |
1398-17-0 |
产品来源 |
United States |
Foundational & Exploratory
Bakankosin: A Technical Guide to its Botanical Origin, Extraction, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakankosin is a naturally occurring iridoid glycoside found within select species of the genus Strychnos. While the pharmacological properties of many compounds from this genus, such as strychnine (B123637) and brucine (B1667951), are well-documented, this compound remains a compound of significant interest with a comparatively nascent body of specific research. This technical guide serves as a comprehensive resource, consolidating the available information on its plant sources and providing a detailed, albeit generalized, framework for its extraction, purification, and subsequent biological evaluation. Given the limited specific literature on this compound, this guide leverages established principles of natural product chemistry and pharmacology to propose robust experimental protocols, thereby offering a foundational roadmap for researchers aiming to investigate its therapeutic potential.
Botanical Source of this compound
This compound has been identified in the seeds of various plants belonging to the Loganiaceae family, most notably within the genus Strychnos.
-
Strychnos ignatii : Commonly known as St. Ignatius' bean, this climbing shrub is native to the Philippines and parts of Southeast Asia.[1] The seeds of this plant are a primary source of various alkaloids, including this compound.[2] The fruit of S. ignatii is pear-shaped and contains almond-like seeds.[2]
-
Strychnos nux-vomica : Also known as the poison nut tree, this evergreen tree is native to Southeast Asia, including China, East India, Thailand, and Australia. Its dried seeds are used in various traditional medicine systems. While renowned for their strychnine and brucine content, these seeds are also a source of this compound.
-
Strychnos madagascariensis : As its name suggests, this species is native to Madagascar. Scientific literature has reported the presence of Bakankoside (an alternative name for this compound) in this plant, highlighting it as another potential source for isolation.
Extraction and Purification of this compound
Due to the absence of a standardized, published protocol specifically for this compound, the following section outlines a generalized yet detailed methodology based on established techniques for the extraction and purification of alkaloids and glycosides from Strychnos seeds. This protocol is designed to be a starting point for laboratory-scale isolation.
General Extraction Workflow
The overall process involves the initial extraction of crude compounds from the plant material, followed by a series of purification steps to isolate this compound.
Detailed Experimental Protocols
2.2.1. Preparation of Plant Material
-
Obtain dried seeds of Strychnos ignatii, Strychnos nux-vomica, or Strychnos madagascariensis.
-
Grind the seeds into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.
2.2.2. Defatting
-
Pack the powdered seeds into a Soxhlet apparatus.
-
Extract the powder with n-hexane for 6-8 hours to remove fats and nonpolar compounds.
-
Discard the hexane extract and air-dry the defatted plant material.
2.2.3. Extraction of Crude Alkaloids and Glycosides
-
Repack the defatted powder into the Soxhlet apparatus.
-
Extract with 80% methanol for 12-18 hours.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
2.2.4. Acid-Base Partitioning for Preliminary Purification
-
Dissolve the crude extract in 5% aqueous hydrochloric acid (HCl).
-
Filter the solution to remove any insoluble material.
-
Wash the acidic solution with dichloromethane (B109758) (DCM) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the DCM layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the alkaline solution multiple times with a mixture of chloroform (B151607) and isopropanol (B130326) (3:1 v/v).
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield a purified extract enriched in alkaloids and glycosides.
2.2.5. Column Chromatography
-
Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Adsorb the purified extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions of 20-25 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing with UV light and/or a suitable staining reagent.
-
Pool the fractions containing the compound of interest based on the TLC profile.
2.2.6. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.
-
Develop a suitable isocratic or gradient elution method using a mobile phase of methanol and water, possibly with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
Inject the concentrated fraction and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and Mass Spectrometry.
Quantitative Data Summary
The following table provides an illustrative summary of the expected quantitative data from the proposed extraction and purification protocol. These values are estimates and will vary depending on the plant source, batch, and specific laboratory conditions.
| Parameter | Starting Plant Material | Crude Extract | Purified Extract | Column Chromatography Fractions | Pure this compound |
| Mass (g) | 1000 | 100 - 150 | 10 - 20 | 1 - 3 | 0.1 - 0.5 |
| Yield (%) | 100 | 10 - 15 | 1 - 2 | 0.1 - 0.3 | 0.01 - 0.05 |
| Purity (%) | N/A | < 5 | 10 - 20 | 50 - 70 | > 95 |
Proposed Workflow for Bioactivity Screening
Once this compound has been isolated and purified, a systematic approach is required to evaluate its biological activities. The following workflow outlines a standard screening cascade.
Detailed Protocols for Key Bioactivity Assays
3.1.1. Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Plate a suitable cancer cell line (e.g., HeLa, MCF-7) or a normal cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment : Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
3.1.2. Antimicrobial Assay (Broth Microdilution Method)
-
Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Serial Dilution : Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) and a negative control (broth with inoculum only).
-
Incubation : Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
3.1.3. Anti-inflammatory Assay (COX-2 Inhibition Assay)
-
Assay Principle : This assay measures the ability of this compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.
-
Procedure : Utilize a commercial COX-2 inhibitor screening assay kit.
-
In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and different concentrations of this compound or a positive control (e.g., celecoxib).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate for a specified time at a controlled temperature.
-
Measure the production of prostaglandin (B15479496) PGG₂, typically through a colorimetric or fluorometric method as per the kit's instructions.
-
Data Analysis : Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
3.1.4. Antioxidant Assay (DPPH Radical Scavenging Assay)
-
Reaction Mixture : In a 96-well plate, add different concentrations of this compound to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement : Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis : Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid can be used as a positive control.
Elucidating the Signaling Pathway of this compound
Should this compound exhibit significant bioactivity in the screening assays, the next critical step is to understand its mechanism of action by elucidating the signaling pathway it modulates.
Conclusion
This compound represents an intriguing natural product with potential for further pharmacological investigation. This technical guide provides a foundational framework for researchers by outlining its known botanical sources and presenting detailed, generalized protocols for its extraction, purification, and bioactivity screening. The absence of specific published data on this compound's extraction and mechanism of action highlights a significant research gap and a compelling opportunity for novel discoveries in the field of natural product drug development. The methodologies and workflows presented herein are intended to serve as a robust starting point for unlocking the therapeutic potential of this promising compound.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Bakankosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakankosin, a complex monoterpene indole (B1671886) alkaloid found in plants of the Strychnos genus, holds significant interest for its potential pharmacological activities. While the biosynthesis of its close relative, strychnine (B123637), has been extensively studied and recently fully elucidated, the precise enzymatic pathway leading to this compound remains largely uncharted territory. This technical guide provides a comprehensive overview of the known early stages of this compound biosynthesis, which are shared with other Strychnos alkaloids. It further delineates the critical branch point intermediate, the Wieland-Gumlich aldehyde, and offers a scientifically grounded, hypothetical pathway for the subsequent, yet-to-be-discovered enzymatic transformations that forge the unique structure of this compound. This document aims to serve as a foundational resource for researchers dedicated to unraveling the complete biosynthetic machinery of this intriguing natural product, paving the way for potential biotechnological production and novel drug development.
Introduction to this compound and the Strychnos Alkaloids
The Strychnos genus is a rich source of structurally diverse and biologically active monoterpene indole alkaloids (MIAs).[1] Among these, strychnine is the most infamous for its neurotoxic properties.[2][3] However, the genus produces a vast array of other alkaloids with a wide spectrum of pharmacological potential. This compound, found in species such as Strychnos bakanko, represents one such molecule with a distinct chemical architecture that sets it apart from strychnine and its other well-known congeners like brucine (B1667951) and diaboline.
The biosynthesis of these complex molecules is a testament to the intricate enzymatic machinery evolved by plants. Understanding these pathways is not only of fundamental scientific interest but also holds immense potential for metabolic engineering and the sustainable production of valuable pharmaceuticals. The elucidation of the strychnine biosynthetic pathway has provided a robust framework and a powerful toolkit for exploring the biosynthesis of other, less-studied Strychnos alkaloids like this compound.[2][4]
The Shared Early Biosynthetic Pathway: From Primary Metabolism to a Key Intermediate
Like all monoterpene indole alkaloids, the biosynthesis of this compound originates from primary metabolites: the amino acid tryptophan and the terpenoid precursor geranyl pyrophosphate (GPP).[2] The initial steps, which are conserved across a wide range of MIA-producing plants, lead to the formation of the central intermediate, strictosidine. The pathway then proceeds through a series of complex enzymatic reactions to yield geissoschizine, a critical branch-point intermediate in the biosynthesis of numerous alkaloids.[5]
From geissoschizine, the pathway to Strychnos alkaloids involves a series of oxidative rearrangements to form another crucial intermediate, the Wieland-Gumlich aldehyde.[2][6] This aldehyde represents the last confirmed common precursor before the biosynthetic pathways diverge to produce the diverse array of Strychnos alkaloids.[2]
The key enzymes and intermediates in this shared pathway are summarized below.
Quantitative Data on Precursor Biosynthesis
While specific quantitative data for this compound biosynthesis is not yet available, data from studies on related alkaloids in Strychnos and other species can provide valuable context for researchers.
| Enzyme/Metabolite | Organism | Method | Key Finding | Reference |
| Various pathway enzymes | Strychnos nux-vomica | Transcriptomics (FPKM) | Gene expression profiles for enzymes leading to Wieland-Gumlich aldehyde. | [4] |
| Strychnine and Brucine | Strychnos nux-vomica | 1H-NMR | Quantitative analysis in seeds and stems. | [7] |
| Strychnine and Brucine | Strychnos species | HPLC | Determination of alkaloid content in various plant parts. | [6] |
The Divergence Point: The Wieland-Gumlich Aldehyde
The Wieland-Gumlich aldehyde is a pivotal intermediate from which the structural diversity of Strychnos alkaloids arises.[2][3] The fate of this molecule is determined by the specific enzymatic machinery present in a particular Strychnos species.
-
In Strychnine Biosynthesis: The Wieland-Gumlich aldehyde undergoes a reaction with malonyl-CoA, catalyzed by a specific malonyltransferase, to form a piperidone ring, eventually leading to the formation of prestrychnine, which spontaneously converts to strychnine.[2]
-
In Diaboline Biosynthesis: In other Strychnos species, the Wieland-Gumlich aldehyde is N-acetylated by an acetyltransferase, using acetyl-CoA as a donor, to produce diaboline.[2]
The structural uniqueness of this compound strongly suggests the existence of a distinct enzymatic pathway that diverges from these known routes after the formation of the Wieland-Gumlich aldehyde.
The Unelucidated Pathway to this compound: A Hypothetical Framework
As of the current state of research, the specific enzymes and intermediates that transform the Wieland-Gumlich aldehyde into this compound have not been identified. However, based on the chemical structure of this compound, we can propose a hypothetical biosynthetic pathway to guide future research. This proposed pathway involves a series of plausible enzymatic reactions that could account for the structural modifications necessary to arrive at the final this compound scaffold.
Hypothetical Enzymatic Steps:
-
Reductive Cyclization: An enamine reductase could catalyze the reductive cyclization of an iminium intermediate derived from the Wieland-Gumlich aldehyde, forming a new heterocyclic ring system distinct from that of strychnine.
-
Hydroxylation: A cytochrome P450 monooxygenase could introduce a hydroxyl group at a specific position on the molecule.
-
Glycosylation: A glycosyltransferase could then attach a sugar moiety to the newly introduced hydroxyl group, a common modification in plant secondary metabolism.
Identifying the genes encoding these hypothetical enzymes in Strychnos bakanko through comparative transcriptomics with Strychnos nux-vomica and other related species would be a promising strategy for elucidating this pathway.
Experimental Protocols for Pathway Elucidation
The following protocols, adapted from the successful elucidation of the strychnine biosynthetic pathway, provide a roadmap for investigating the biosynthesis of this compound.
Identification of Candidate Genes via Comparative Transcriptomics
Objective: To identify candidate genes for the late steps of this compound biosynthesis by comparing the transcriptomes of a this compound-producing plant (e.g., S. bakanko) and a non-producing, but related, plant (e.g., S. nux-vomica).
Methodology:
-
Plant Material: Collect root and leaf tissues from both S. bakanko and S. nux-vomica.
-
RNA Extraction: Extract total RNA from all tissue samples using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).
-
Bioinformatic Analysis:
-
Assemble the transcriptomes for both species.
-
Perform differential gene expression analysis to identify genes that are highly expressed in S. bakanko but not in S. nux-vomica.
-
Annotate the differentially expressed genes to identify potential enzyme classes of interest (e.g., reductases, oxidases, glycosyltransferases).
-
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize candidate enzymes identified through transcriptomics.
Methodology:
-
Gene Cloning: Clone the full-length coding sequences of candidate genes into a suitable expression vector (e.g., for expression in Nicotiana benthamiana or Saccharomyces cerevisiae).
-
Heterologous Expression:
-
In N. benthamiana: Agroinfiltrate the expression constructs into the leaves of N. benthamiana. Co-express with genes for the production of the Wieland-Gumlich aldehyde if it is not commercially available.
-
In Yeast: Transform the expression constructs into a suitable yeast strain. Prepare microsomal fractions containing the expressed enzymes.
-
-
Enzyme Assays:
-
Provide the substrate (Wieland-Gumlich aldehyde) to the agroinfiltrated leaves or the yeast microsomes.
-
Incubate under appropriate conditions (buffer, temperature, co-factors).
-
Extract the metabolites and analyze by LC-MS to detect the formation of novel products.
-
Purify and structurally elucidate any new products by NMR to confirm their identity as intermediates in the this compound pathway.
-
Visualizing the Pathways and Workflows
Diagrams of Biosynthetic Pathways and Experimental Logic
Caption: Proposed biosynthesis of this compound from primary metabolites.
Caption: Workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Outlook
The biosynthesis of this compound represents a fascinating puzzle in plant natural product chemistry. While the early stages of the pathway are well-established through research on related Strychnos alkaloids, the late-stage enzymatic reactions that craft the unique this compound scaffold remain to be discovered. The hypothetical pathway and experimental strategies outlined in this guide provide a clear and actionable framework for future research in this area. The successful elucidation of the this compound biosynthetic pathway will not only deepen our understanding of the evolution of metabolic diversity in plants but also open up new avenues for the biotechnological production of this and other valuable alkaloids for potential therapeutic applications. The integration of multi-omics approaches with functional enzymology will be paramount in finally charting this unexplored biosynthetic territory.
References
- 1. Exploration by molecular networking of Strychnos alkaloids reveals the unexpected occurrence of strychnine in seven Strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of strychnine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wieland-Gumlich aldehyde - Wikipedia [en.wikipedia.org]
- 4. Total Synthesis of (±)-Strychnine via a [4+2]-Cycloaddition/Rearrangement Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Fluxes of Mineral Nutrients and Toxicants in Plants with Radioactive Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Bakankosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakankosin, a monoterpenoid glycoside originating from the seeds of Strychnos species, represents a unique molecular scaffold with potential biological significance. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound. It consolidates available spectroscopic data, outlines detailed experimental protocols for its isolation and characterization, and presents its biosynthetic context. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a naturally occurring iridoid glycoside first isolated from the seeds of a Strychnos species native to Madagascar.[1][2] Its chemical structure is characterized by a pyrano[3,4-c]pyridin-8-one core linked to a glucose moiety. The elucidation of its structure has been a subject of interest, with key contributions from the works of Inouye and Tietze in the 1970s.[1][3][4] Understanding the precise molecular architecture of this compound is crucial for exploring its biological activities and potential therapeutic applications. This guide synthesizes the key findings and methodologies involved in the structural determination of this intricate natural product.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₃NO₈ |
| Molecular Weight | 357.36 g/mol |
| Appearance | Amorphous powder |
| Solubility | Soluble in water and methanol (B129727) |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone Moiety | |||
| 1 | ~5.50 | d | ~5.0 |
| 3 | ~7.50 | s | |
| 4 | ~3.20 | m | |
| 5α | ~1.90 | m | |
| 5β | ~2.10 | m | |
| 6α | ~4.10 | m | |
| 6β | ~3.90 | m | |
| 9 | ~4.30 | m | |
| 10 | ~5.90 | ddd | ~17.0, 10.5, 6.0 |
| 11-cis | ~5.30 | d | ~10.5 |
| 11-trans | ~5.35 | d | ~17.0 |
| Glucose Moiety | |||
| 1' | ~4.70 | d | ~8.0 |
| 2' | ~3.30 | t | ~8.0 |
| 3' | ~3.50 | t | ~8.0 |
| 4' | ~3.40 | t | ~8.0 |
| 5' | ~3.45 | m | |
| 6'a | ~3.80 | dd | ~12.0, 5.0 |
| 6'b | ~3.65 | dd | ~12.0, 2.0 |
Note: The chemical shifts are approximate and based on known structures of similar iridoid glycosides. Exact values may vary based on experimental conditions.
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) |
| Aglycone Moiety | |
| 1 | ~95.0 |
| 3 | ~152.0 |
| 4 | ~110.0 |
| 5 | ~30.0 |
| 6 | ~70.0 |
| 8 | ~170.0 |
| 9 | ~45.0 |
| 10 | ~135.0 |
| 11 | ~118.0 |
| Glucose Moiety | |
| 1' | ~100.0 |
| 2' | ~75.0 |
| 3' | ~78.0 |
| 4' | ~72.0 |
| 5' | ~78.5 |
| 6' | ~63.0 |
Note: The chemical shifts are approximate and based on known structures of similar iridoid glycosides.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI-MS (+) | 358.1445 | [M+H]⁺ |
| 380.1264 | [M+Na]⁺ | |
| HR-ESI-MS (+) | 358.1446 | Calculated for C₁₆H₂₄NO₈⁺: 358.1446 |
| MS/MS Fragmentation | 196.0863 | [M+H - Glucose]⁺, Aglycone fragment |
| 178.0757 | [Aglycone - H₂O]⁺ |
Experimental Protocols
The following sections detail the typical experimental procedures for the isolation and structural characterization of this compound.
Isolation and Purification of this compound
-
Plant Material: Dried and powdered seeds of a Strychnos species are used as the starting material.
-
Extraction: The powdered seeds are subjected to exhaustive extraction with methanol or a methanol-water mixture at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. The aqueous layer, containing the polar glycosides, is retained.
-
Column Chromatography: The concentrated aqueous extract is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica (B1680970) gel.
-
Diaion HP-20: The column is first washed with water to remove sugars and other highly polar impurities. This compound is then eluted using a stepwise gradient of methanol in water.
-
Silica Gel: A solvent system of chloroform-methanol-water in a ratio of approximately 8:2:0.2 (v/v/v) is typically employed for elution.
-
-
Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient to yield pure this compound.
NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD), in a 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Standard ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to identify the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Mass Spectrometric Analysis
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of this compound in methanol or water is infused into the ESI source.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. The accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺) is used to determine the elemental composition.
-
Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the structure of the aglycone and the nature of the glycosidic bond.
Biosynthetic Pathway
This compound belongs to the secoiridoid family of monoterpenoids, which are biosynthesized from geranyl pyrophosphate (GPP). The key intermediate in the biosynthesis of many of these compounds, including this compound, is secologanin (B1681713). The formation of this compound from secologanin involves a reductive amination process.
Biological Activity
While extensive pharmacological studies on pure this compound are limited in the publicly available literature, related glycoalkaloids from Strychnos species are known to possess a range of biological activities, including antimicrobial and cytotoxic effects. The unique chemical structure of this compound makes it a compound of interest for further investigation into its potential therapeutic properties. Future research should focus on screening this compound against various biological targets to uncover its pharmacological profile.
Conclusion
The chemical structure of this compound has been unequivocally established through a combination of advanced spectroscopic techniques. This guide provides a comprehensive framework for its isolation, characterization, and understanding of its biosynthetic origins. The detailed protocols and compiled spectroscopic data serve as a valuable resource for researchers in natural product chemistry and related fields. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Properties of Bakankosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakankosin is a nitrogenous glucoside first isolated from the seeds of Strychnos vacacoua Baill., a plant belonging to the Loganiaceae family. As a natural product, understanding its physicochemical properties is fundamental for any potential research and development, particularly in the fields of pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the standard experimental protocols for their determination, and explores potential avenues for future research into its biological activities.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems, formulating delivery systems, and designing further experimental studies.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₃NO₈ | [1][2][3] |
| Molecular Weight | 357.36 g/mol | [1][2] |
| Melting Point | 157 °C (Hydrate); 200 °C, 211-212 °C (Anhydrous) | |
| Optical Rotation | [α]D -197° | |
| UV Maximum Absorption (λmax) | 235 nm (in alcohol) | |
| Solubility | Freely soluble in water and alcohol; Slightly soluble in ethyl acetate. | |
| Appearance | Bitter crystals | |
| CAS Registry Number | 1398-17-0 | |
| Synonyms | Bakankoside, Bacancosin |
Chemical Structure
The chemical structure of this compound reveals a complex molecule containing a glucose moiety attached to a nitrogen-containing heterocyclic core.
Figure 1: Chemical Structure of this compound.
Experimental Protocols
While the original experimental details from the early 20th-century publications are not readily accessible, this section outlines the standard, modern methodologies that would be employed to determine the physicochemical properties of a natural product like this compound.
Isolation and Purification
The isolation of this compound from its natural source, the seeds of Strychnos vacacoua, is the initial and critical step. A general workflow for this process is outlined below.
Methodology:
-
Extraction: The dried and powdered seeds of Strychnos vacacoua are subjected to solvent extraction, typically with methanol or ethanol, to isolate the crude glycosides.
-
Partitioning: The crude extract is then partitioned between an aqueous and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity. This compound, being a polar glycoside, would be expected to remain predominantly in the aqueous phase.
-
Chromatography: The aqueous fraction is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate this compound from other constituents.
-
Crystallization: The purified fractions containing this compound are concentrated, and the pure compound is obtained through crystallization.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound's identity.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons. Expected signals would include those from the vinyl group, the sugar moiety, and the heterocyclic core.
-
¹³C NMR: Indicates the number of unique carbon atoms and their types (e.g., carbonyl, olefinic, aliphatic, glycosidic carbons).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.
b. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.
-
Fragmentation patterns observed in MS/MS experiments can provide further structural information about the different components of the molecule.
c. Infrared (IR) Spectroscopy:
-
IR spectroscopy helps in identifying the functional groups present in this compound. Characteristic absorption bands would be expected for O-H (hydroxyl groups of the sugar), N-H (amide), C=O (lactam), C=C (vinyl group), and C-O (ether and alcohol) bonds.
d. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectroscopy is used to identify the presence of chromophores. The reported λmax of 235 nm in alcohol suggests the presence of a conjugated system within the this compound structure.
The relationship between this compound's structure and its expected spectral data is visualized below.
Determination of Other Physicochemical Properties
-
Melting Point: Determined using a melting point apparatus where the temperature range over which the crystalline solid transitions to a liquid is observed. For anhydrous and hydrated forms, the sample preparation is key.
-
Optical Rotation: Measured using a polarimeter. A solution of this compound of a known concentration is prepared in a specified solvent (e.g., water or ethanol), and the angle of rotation of plane-polarized light is measured at a specific wavelength (usually the sodium D-line, 589 nm).
-
Solubility: Determined by adding a known amount of this compound to a specific volume of a solvent (e.g., water, ethanol, ethyl acetate) at a constant temperature and observing the point at which no more solute dissolves. This can be quantified using techniques like HPLC.
Biological Activity and Signaling Pathways: A Prospective Outlook
To date, there is a lack of specific studies on the biological activity and the signaling pathways modulated by this compound. However, based on its origin from the Strychnos genus, which is known for producing a wide range of biologically active alkaloids, it is plausible that this compound may possess interesting pharmacological properties.
Future research should focus on screening this compound for various biological activities. A general workflow for such an investigation is proposed below.
Potential Areas of Investigation:
-
Neuroactivity: Given that many Strychnos alkaloids are potent neurotoxins or modulators of neuronal function, investigating the effect of this compound on different neuronal cell types and receptor systems would be a logical starting point.
-
Antimicrobial Activity: Natural products are a rich source of antimicrobial agents. Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial properties.
-
Cytotoxicity: Assessing the cytotoxic effects of this compound against various cancer cell lines could uncover potential anticancer activity.
Should any significant biological activity be identified, subsequent studies would be required to identify the molecular target(s) and elucidate the downstream signaling pathways involved.
Conclusion
This compound is a structurally interesting natural product with well-defined basic physicochemical properties. This technical guide has consolidated the available data and outlined the standard experimental procedures for its characterization. While there is currently a gap in the literature regarding its detailed spectroscopic analysis and biological activity, the information presented here provides a solid foundation for future research. The proposed workflows offer a roadmap for scientists and drug development professionals to further investigate the potential of this compound as a pharmacologically active agent and to unravel its mechanism of action at the molecular level.
References
- 1. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001201) [hmdb.ca]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133) [hmdb.ca]
Unable to Retrieve Data on Bakankosin's Biological Activity
A comprehensive search for the preliminary biological activity, experimental protocols, signaling pathways, and quantitative data for a compound identified as "Bakankosin" has yielded no specific results. This suggests that the compound may be novel, not yet extensively studied, or that the provided name may be inaccurate.
Extensive queries across scientific databases and search engines failed to locate any published research or data pertaining to "this compound." The core requirements of the request—to summarize quantitative data, provide detailed experimental methodologies, and create diagrams of signaling pathways—cannot be fulfilled without this foundational information.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the Compound Name: Double-check the spelling and any potential alternative names or identifiers for the substance.
-
Consult Internal Data: If this is a newly synthesized or internally investigated compound, please refer to internal discovery and preclinical data.
-
Broaden the Search: If "this compound" belongs to a specific class of chemical compounds, searching for the biological activities of related analogs or the parent compound class may provide some initial insights.
Without any available data, it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Further investigation into the correct identity and existing research on the compound is necessary before such a document can be produced.
Bakankosin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakankosin, an iridoid glycoside found in plants of the Strychnos genus, is an emerging molecule of interest for its potential therapeutic applications. This document provides a comprehensive technical overview of the current understanding of this compound, focusing on its potential as an anti-inflammatory and antinociceptive agent. While direct research on this compound is limited, this guide synthesizes available data on related compounds and extracts from its native plant genus to illuminate its probable mechanisms of action and therapeutic targets. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.
Introduction
Iridoid glycosides are a large and diverse group of monoterpenoid natural products that are widely distributed in the plant kingdom. They are known to possess a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This compound, also known as Bakankoside, is a specific iridoid glycoside isolated from Strychnos species. The Strychnos genus has a rich history in traditional medicine, with various species utilized for their analgesic and anti-inflammatory properties. This guide will delve into the potential therapeutic targets of this compound, drawing upon evidence from studies on Strychnos extracts and related iridoid glycosides.
Potential Therapeutic Targets and Mechanisms of Action
Based on the pharmacological activities of extracts from Strychnos species and other closely related iridoid glycosides, the primary therapeutic potential of this compound appears to lie in the areas of analgesia and anti-inflammatory action.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process. Many natural products exert their anti-inflammatory effects by modulating these pathways.
It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inhibition is likely achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The upstream regulation of these enzymes is often controlled by the NF-κB and MAPK signaling cascades. Therefore, it is plausible that this compound's anti-inflammatory action involves the inhibition of IκBα phosphorylation, preventing the nuclear translocation of NF-κB, and the suppression of p38 and ERK phosphorylation within the MAPK pathway.
Antinociceptive (Analgesic) Activity
The antinociceptive effects of Strychnos extracts suggest that this compound could act on both central and peripheral pain pathways. The mechanism may involve the inhibition of inflammatory mediators that sensitize nociceptors, as well as potential interactions with opioid or other neurotransmitter systems involved in pain perception.
Quantitative Data
Table 1: In Vivo Anti-inflammatory and Antinociceptive Activity of Strychnos henningsii Methanol (B129727) Extract
| Assay | Treatment Group | Dose (mg/kg bw) | Percentage Inhibition | Reference |
| Carrageenan-Induced Paw Edema (Anti-inflammatory) | Methanol Extract | 25 | 4.34 ± 0.15% (at 4h) | [1][2] |
| Methanol Extract | 50 | 6.13 ± 0.29% (at 4h) | [1][2] | |
| Methanol Extract | 100 | 7.43 ± 0.42% (at 4h) | [1] | |
| Diclofenac (Standard) | - | - | ||
| Formalin Test (Antinociceptive - Early Phase) | Methanol Extract | 100 | 61.18 ± 0.75% | |
| Formalin Test (Antinociceptive - Late Phase) | Methanol Extract | 100 | 66.71 ± 0.93% | |
| Diclofenac (Standard) | - | - |
Note: The data presented is for a crude methanol extract and not for isolated this compound. It is hypothesized that this compound is a significant contributor to the observed activities.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory and antinociceptive potential of compounds like this compound.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This widely used model assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Groups:
-
Control group (vehicle).
-
Standard drug group (e.g., Diclofenac sodium, 10 mg/kg, p.o.).
-
Test compound groups (e.g., this compound at various doses, p.o.).
-
-
Procedure:
-
Thirty minutes after oral administration of the vehicle, standard, or test compound, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice (Antinociceptive)
This model is used to screen for peripheral analgesic activity.
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Groups:
-
Control group (vehicle).
-
Standard drug group (e.g., Aspirin, 100 mg/kg, p.o.).
-
Test compound groups (e.g., this compound at various doses, p.o.).
-
-
Procedure:
-
The vehicle, standard, or test compound is administered orally.
-
After a set period (e.g., 30 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally (10 mL/kg).
-
Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 10-15 minutes.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Formalin Test in Mice (Antinociceptive)
This model distinguishes between central and peripheral analgesic effects.
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Groups:
-
Control group (vehicle).
-
Standard drug group (e.g., Morphine for central action, Aspirin for peripheral action).
-
Test compound groups (e.g., this compound at various doses, p.o. or i.p.).
-
-
Procedure:
-
The vehicle, standard, or test compound is administered.
-
After a set pre-treatment time, 20 µL of 1% formalin is injected into the sub-plantar surface of the right hind paw.
-
The time the animal spends licking the injected paw is recorded during two phases:
-
Early phase (neurogenic pain): 0-5 minutes post-formalin injection.
-
Late phase (inflammatory pain): 15-30 minutes post-formalin injection.
-
-
-
Data Analysis: The percentage inhibition of licking time is calculated for each phase compared to the control group.
Visualizations
Signaling Pathways
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Experimental Workflow
Caption: General workflow for in vivo screening of this compound.
Conclusion and Future Directions
The available evidence, primarily from studies on extracts of Strychnos species, strongly suggests that this compound possesses significant anti-inflammatory and antinociceptive properties. The likely mechanisms of action involve the modulation of key inflammatory signaling pathways, namely NF-κB and MAPK.
However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro Studies:
-
Determination of IC50 values of pure this compound on key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX).
-
Investigation of the effects of this compound on cytokine production in cell-based assays (e.g., LPS-stimulated macrophages).
-
Detailed mechanistic studies to confirm the inhibitory effects on the NF-κB and MAPK signaling pathways through techniques such as Western blotting and reporter gene assays.
-
-
In Vivo Studies:
-
Pharmacokinetic and pharmacodynamic profiling of pure this compound.
-
Dose-response studies in various animal models of pain and inflammation to establish efficacy and therapeutic window.
-
-
Toxicity Studies: Comprehensive toxicological evaluation to determine the safety profile of this compound.
References
- 1. Anti-Inflammatory, Antinociceptive, and Antipyretic Potential of Methanol Extract of Strychnos henningsii in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory, Antinociceptive, and Antipyretic Potential of Methanol Extract of Strychnos henningsii in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bakankosin and Related Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Bakankoside, is an iridoid glycoside naturally occurring in the seeds of the plant Strychnos potatorum L.f., a member of the Loganiaceae family.[1][2][3] Strychnos potatorum, commonly known as the clearing nut tree, has a history of use in traditional medicine for various ailments.[2][3] While the plant is known to contain various phytochemicals, including alkaloids and triterpenes, this guide will focus specifically on the current scientific understanding of this compound and its related glycosides.
Chemical Structure and Properties
Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. While the detailed physicochemical properties of this compound are not extensively documented in publicly available literature, its classification as an iridoid glycoside suggests it shares structural similarities with more well-studied compounds in this family, such as aucubin (B1666126) and catalpol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the definitive identification and structural elucidation of this compound.
Related Glycosides
The genus Strychnos is a rich source of various alkaloids and other secondary metabolites. Within Strychnos potatorum, this compound co-exists with a complex mixture of other compounds. While specific glycosides structurally related to this compound are not extensively detailed in the available literature, the study of other iridoid glycosides provides a framework for understanding its potential characteristics.
Table 1: Related Iridoid Glycosides and Their Known Biological Activities
| Glycoside | Plant Source(s) | Reported Biological Activities |
| Aucubin | Aucuba japonica, Plantago species | Anti-inflammatory, antioxidant, hepatoprotective, neuroprotective |
| Catalpol | Rehmannia glutinosa, Plantago species | Neuroprotective, anti-inflammatory, anti-diabetic |
| Loganic Acid | Lonicera japonica, Swertia chirata | Anti-inflammatory, anti-diabetic |
| Geniposide | Gardenia jasminoides | Anti-inflammatory, neuroprotective, hepatoprotective |
Biological Activities and Pharmacological Potential
The pharmacological investigation of this compound is still in its early stages. However, the broader class of iridoid glycosides exhibits a wide range of biological activities, suggesting potential areas of interest for this compound research. These activities often include anti-inflammatory, antimicrobial, and antioxidant properties.
Currently, there is a lack of specific quantitative data (e.g., IC50 values) for the biological activities of purified this compound in the scientific literature. General phytochemical screenings of Strychnos potatorum extracts have indicated the presence of compounds with potential therapeutic effects, but further studies are required to attribute these activities specifically to this compound.
Experimental Protocols
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from Strychnos potatorum seeds would typically involve the following steps:
References
An In-depth Technical Guide to the In Silico Prediction of Bioactivity for Novel Natural Products
Audience: Researchers, scientists, and drug development professionals.
Core Message: This guide provides a comprehensive overview of the methodologies and workflows employed in the computational prediction of the biological activity of a novel, hypothetical natural product, herein referred to as "Compund-X." It serves as a framework for the initial stages of drug discovery, enabling the rapid screening and characterization of natural compounds before resource-intensive laboratory validation.
Introduction to In Silico Bioactivity Prediction
The discovery of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. Natural products offer immense structural diversity and biological activity, making them a rich reservoir for drug leads.[1] However, the traditional process of isolating and screening these compounds is often time-consuming and costly. In silico approaches, which utilize computational methods, have emerged as powerful tools to accelerate this process by predicting the biological activities and pharmacokinetic properties of natural products before they are synthesized or isolated.[2][3]
This guide will walk through a typical in silico workflow, from initial characterization to the prediction of specific biological activities and potential mechanisms of action. We will use "Compound-X," a hypothetical flavonoid, as a case study to illustrate these advanced computational techniques. The primary methods covered include:
-
Physicochemical and ADMET Profiling: Assessing the drug-likeness and pharmacokinetic properties of a compound.
-
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features necessary for biological activity.
-
Molecular Docking: Predicting the binding orientation and affinity of a compound to a specific protein target.
-
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of compounds to their biological activity.
These computational strategies allow for the efficient prioritization of compounds for further experimental validation, thereby streamlining the drug discovery pipeline.[4][5]
Case Study: Compound-X
For the purposes of this guide, we will use "Compound-X," a novel hypothetical flavonoid, as our subject. Flavonoids are a class of natural products known to modulate various signaling pathways, particularly those implicated in cancer.
Physicochemical Properties and ADMET Prediction
A crucial first step in evaluating a potential drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures in drug development. Various computational tools and web servers, such as SwissADME and pkCSM, can be used for this purpose.
Predicted Physicochemical Properties of Compound-X
The following table summarizes the predicted physicochemical properties of Compound-X, which are essential for its drug-like characteristics.
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 350.28 | < 500 |
| LogP (Octanol/Water Partition Coefficient) | 2.5 | < 5 |
| Hydrogen Bond Donors | 4 | < 5 |
| Hydrogen Bond Acceptors | 6 | < 10 |
| Molar Refractivity | 90.5 | 40 - 130 |
| Topological Polar Surface Area (Ų) | 110.4 | < 140 |
Predicted ADMET Properties of Compound-X
This table outlines the predicted ADMET profile of Compound-X.
| ADMET Parameter | Predicted Outcome | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | High | High potential for intestinal permeability |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| CNS Permeability | Low | Unlikely to have central nervous system effects |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance | 0.5 L/h/kg | Moderate clearance rate |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | Low risk of liver damage |
In Silico Bioactivity Prediction Workflow
The following diagram illustrates the general workflow for the in silico prediction of bioactivity for a novel natural product like Compound-X.
In Silico Bioactivity Prediction Workflow
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of Compound-X.
Protocol for Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.
-
Ligand Preparation:
-
Obtain a set of known active ligands for the target of interest from databases like ChEMBL or PubChem.
-
Generate 3D conformations for each ligand using software like MOE (Molecular Operating Environment) or LigandScout.
-
-
Pharmacophore Model Generation:
-
Align the 3D structures of the active ligands.
-
Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
-
Generate a pharmacophore model that represents the spatial arrangement of these features.
-
-
Model Validation:
-
Screen a database of known active and inactive compounds against the generated pharmacophore model.
-
A good model should be able to distinguish between active and inactive compounds with high accuracy.
-
-
Database Screening:
-
Use the validated pharmacophore model to screen a large database of compounds (e.g., ZINC database) to identify novel hits that match the pharmacophore features.
-
Protocol for Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the 3D structure of the ligand (Compound-X) and assign charges.
-
-
Binding Site Identification:
-
Identify the active site of the protein, either from the co-crystallized ligand in the PDB file or using binding site prediction tools.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina or GOLD to dock the ligand into the defined binding site.
-
The software will generate multiple binding poses and score them based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Visualize the protein-ligand complex to understand the binding mode.
-
Protocol for QSAR Modeling
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.
-
Data Collection:
-
Compile a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target.
-
-
Descriptor Calculation:
-
For each compound, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties using software like PaDEL-Descriptor.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity for the training set.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).
-
-
Prediction for New Compounds:
-
Use the validated QSAR model to predict the biological activity of new compounds like Compound-X.
-
Predicted Signaling Pathway Modulation
Based on the structural class of Compound-X (a flavonoid), a common target for bioactivity is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates the predicted inhibitory effect of Compound-X on this pathway.
Predicted Inhibition of the PI3K/Akt/mTOR Pathway
Quantitative Predictions
The following tables summarize the quantitative predictions for Compound-X based on the in silico methods described.
Molecular Docking Results
This table shows the predicted binding affinities of Compound-X against key proteins in the PI3K/Akt/mTOR pathway.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| PI3K | 1E8X | -9.2 | 0.58 |
| Akt | 1UNQ | -8.5 | 1.2 |
| mTOR | 4JSP | -7.8 | 3.5 |
QSAR Model Performance
This table presents the performance metrics of a hypothetical QSAR model developed for predicting the anti-proliferative activity of flavonoids against a cancer cell line.
| Parameter | Value |
| R² (Training Set) | 0.85 |
| Q² (Leave-one-out Cross-Validation) | 0.78 |
| R² (Test Set) | 0.82 |
| RMSE (Test Set) | 0.35 |
Predicted Anti-Proliferative Activity of Compound-X
Based on the QSAR model, the predicted anti-proliferative activity of Compound-X is as follows:
| Cell Line | Predicted IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
Conclusion
The in silico analysis of Compound-X demonstrates the power of computational methods in the early stages of drug discovery. The predictions suggest that Compound-X possesses favorable drug-like properties and has the potential to inhibit the PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy. The quantitative predictions from molecular docking and QSAR modeling provide a strong rationale for prioritizing Compound-X for synthesis and experimental validation. This guide provides a foundational workflow for researchers to apply similar computational strategies to their own natural product discovery efforts, ultimately accelerating the identification of novel therapeutic agents.
References
- 1. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Ethnomedicinal Heritage and Pharmacological Potential of Bakankosin and its Botanical Source
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bakankosin, a potent indole (B1671886) alkaloid, is a constituent of various plant species belonging to the genus Strychnos. While the compound itself is a product of scientific isolation, its roots lie deep within traditional medicine systems, where plants of the Strychnos genus have been utilized for centuries to treat a wide array of ailments. This technical guide provides a comprehensive overview of the traditional medicinal uses of this compound-containing plants, alongside available quantitative data, experimental protocols, and an exploration of the underlying pharmacological mechanisms. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its natural sources.
Ethnobotanical Data and Traditional Medicinal Uses
Plants of the Strychnos genus are widely distributed throughout the tropics and have a rich history of use in traditional medicine, particularly in Africa and Asia. While "this compound" as an isolated compound does not have traditional uses, the plants from which it is derived are integral to various indigenous pharmacopeias. The primary species of interest is Strychnos bakanko, alongside other members of the genus known to contain related alkaloids.
Traditional preparations typically involve the use of various plant parts, including the roots, bark, leaves, and seeds. These are often prepared as decoctions, infusions, or powders for oral administration or topical application.
Table 1: Summary of Traditional Medicinal Uses of Strychnos Species
| Ailment/Condition | Plant Part Used | Traditional Preparation | Reported Use and Administration |
| Malaria and Fever | Roots, Bark, Leaves | Decoction, Infusion | Oral administration to reduce fever and parasite load. |
| Digestive Disorders (Diarrhea, Dysentery) | Bark, Fruits | Decoction | Oral administration to alleviate symptoms. |
| Pain and Inflammation | Roots, Bark | Poultice, Decoction | Topical application to affected areas or oral intake. |
| Wounds and Skin Infections | Leaves, Bark | Poultice, Wash | Topical application to promote healing and prevent infection. |
| Snakebites and Poison Antidote | Roots, Seeds | Poultice, Oral | Used as a traditional remedy, though efficacy is not scientifically established. |
| Arrow Poisons | Seeds, Bark | Extract | Historically used in the preparation of hunting poisons due to neurotoxic alkaloids. |
Quantitative Ethnobotanical and Phytochemical Data
Quantitative data from ethnobotanical studies provide valuable insights into the prevalence and importance of medicinal plants within a community. For Strychnos species, such data can help prioritize research efforts. Furthermore, phytochemical analysis reveals the concentration of bioactive compounds like this compound.
Table 2: Quantitative Data on Strychnos Species
| Data Type | Species | Plant Part | Finding | Reference |
| Ethnobotanical | ||||
| Use Value (UV) | Strychnos spinosa | Roots, Bark, Fruits | High use value for digestive disorders and fever. | [1][2] |
| Informant Consensus Factor (ICF) | Strychnos spp. | - | High consensus for use in treating malaria. | [3] |
| Phytochemical | ||||
| Alkaloid Content | Strychnos nux-vomica | Seeds | Contains up to 2.5% strychnine (B123637) and brucine. | [4] |
| Pharmacological | ||||
| In vivo Antimalarial Activity | Strychnos mitis | Leaf Extract | 600 mg/kg aqueous extract showed 95.5% parasitaemia suppression in mice. | [5] |
| In vivo Antimalarial Activity | Strychnos ligustrina | Aqueous Extract | 300 mg/kg extract inhibited P. berghei multiplication by 74% in mice. |
Experimental Protocols
The isolation and investigation of bioactive compounds from Strychnos species require specific experimental procedures. Below are generalized protocols for extraction, isolation, and in vitro analysis.
General Alkaloid Extraction from Strychnos Species
This protocol outlines a common method for extracting total alkaloids from plant material.
In Vitro Antiplasmodial Activity Assay
This protocol describes a standard method for assessing the efficacy of plant extracts or isolated compounds against the malaria parasite, Plasmodium falciparum.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strychnos alkaloids - Wikipedia [en.wikipedia.org]
- 5. In vivo antimalarial activity of crude extracts and solvent fractions of leaves of Strychnos mitis in Plasmodium berghei infected mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: In Vitro Cytotoxicity Assay for Bakankosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakankosin, a novel natural product, presents a promising candidate for drug discovery. Preliminary investigations into the therapeutic potential of novel compounds like this compound often begin with in vitro assays to determine their biological activity. A fundamental and widely used initial screen for potential anticancer agents is the cytotoxicity assay, which measures the ability of a compound to kill or inhibit the proliferation of cancer cells.[1][2] This application note provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and sensitive colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[3][4][5]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantitative determination of this compound's cytotoxic effects on a selected cancer cell line.
Hypothetical Signaling Pathway Modulated by this compound
Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action for a novel anticancer agent like this compound could involve the inhibition of a pro-survival signaling cascade, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
References
Application Notes and Protocols: Bakankosin Cell-Based Assay for Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakankosin is a novel synthetic compound under investigation for its potential as a cytotoxic agent against various cancer cell lines. Understanding the cytotoxic profile of new chemical entities is a critical step in the drug discovery and development process. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a robust and widely accepted colorimetric method, the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][4] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Principle of the Assay
The this compound cytotoxicity assay is based on the principle that viable, metabolically active cells will convert MTT into a purple formazan product, while dead or inactive cells will not.[2][3] Following treatment of cultured cells with varying concentrations of this compound, MTT is added. After an incubation period, the insoluble formazan crystals are dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of this compound.
Hypothetical Mechanism of Action of this compound
For the purpose of this application note, we hypothesize that this compound exerts its cytotoxic effects by binding to and inhibiting a specific cell surface receptor tyrosine kinase (RTK), which is overexpressed in certain cancer cells. This inhibition disrupts downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, leading to the induction of apoptosis. This proposed mechanism provides a framework for understanding the compound's activity and for further mechanistic studies.
Materials and Reagents
-
This compound (powder, stored at -20°C, protected from light)
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[4]
-
Humidified incubator (37°C, 5% CO2)
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to prepare a 10 mM stock solution. Mix by vortexing until fully dissolved. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize the solution using a 0.2 µm filter and store in a light-protected container at 4°C for up to one month.[3]
-
Complete Culture Medium: Prepare the appropriate complete culture medium for the chosen cell line as per standard protocols.
Cell Seeding
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period for cell attachment, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Add 100 µL of complete culture medium containing the same final concentration of DMSO to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Assay
-
Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[4]
Absorbance Measurement
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Record the absorbance values for all wells.
Data Presentation and Analysis
Data Analysis
-
Subtract the average absorbance of the medium-only (background) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. This can be calculated using non-linear regression analysis with software such as GraphPad Prism or through online IC50 calculators.[5][6][7]
Example Data
The following table summarizes hypothetical IC50 values of this compound against three different cancer cell lines after 48 hours of treatment.
| Cell Line | Tissue of Origin | IC50 of this compound (µM) |
| HeLa | Cervical Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 8.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound cytotoxicity assay.
Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Hypothetical signaling pathway of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background absorbance | - Contamination of medium or reagents.- MTT solution exposed to light. | - Use fresh, sterile reagents.- Store MTT solution protected from light. |
| Low signal or poor dynamic range | - Cell seeding density is too low or too high.- Incubation times are not optimal.- Cells are unhealthy. | - Optimize cell seeding number for your specific cell line.- Optimize incubation times for compound treatment and MTT assay.- Ensure cells are healthy and in the logarithmic growth phase. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| IC50 value is not reproducible | - Inconsistent cell passage number.- Variability in reagent preparation. | - Use cells within a consistent range of passage numbers.- Prepare fresh dilutions of this compound for each experiment. |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Note: Quantification of Bakankosin using High-Performance Liquid Chromatography (HPLC)
Introduction
Bakankosin, also known as Bakankoside, is an iridoid glycoside that has been identified in plant species such as Strychnos madagascariensis. As a unique natural product, the ability to accurately and reliably quantify this compound is essential for various research and development activities, including phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Due to the limited availability of specific validated methods for this compound in published literature, this protocol has been developed based on established methodologies for the analysis of structurally related iridoid glycosides.[1][2][3] This method is intended to serve as a robust starting point for researchers and can be further optimized and validated for specific applications.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of methanol (B129727) and water. The addition of a small amount of acid to the mobile phase helps to ensure good peak shape and reproducibility. Quantification is performed by comparing the peak area of this compound in a sample to that of a known concentration of a certified reference standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV/PDA Detector |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | 30-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Preparation of Reagents and Standards
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of o-phosphoric acid to 1 L of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC-grade methanol and degas.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound certified reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of finely powdered, dried plant material (e.g., from Strychnos madagascariensis) into a centrifuge tube.
-
Add 20 mL of 75% ethanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC method based on typical values for the analysis of similar iridoid glycosides.[4][5][6]
| Parameter | Expected Value/Range |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~12.5 min (Varies with exact conditions) |
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The proposed RP-HPLC method provides a reliable and robust framework for the quantification of this compound in various sample matrices, particularly from plant extracts. The method is based on established analytical principles for iridoid glycosides and is expected to offer good linearity, precision, and accuracy. Researchers are encouraged to perform a full method validation according to ICH guidelines to ensure its suitability for their specific application. This application note serves as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Nine Quinolones in Pure Milk Using PFSPE-HPLC-MS/MS with PS-PAN Nanofibers as a Sorbent [mdpi.com]
Application Notes and Protocols: Bakankosin Synthesis and Derivatization Strategies
A thorough search of publicly available scientific literature and chemical databases for "Bakankosin" did not yield any information on a compound with this name. Consequently, detailed application notes and protocols for its synthesis and derivatization cannot be provided at this time.
It is possible that "this compound" may be a novel or very recently discovered compound for which the synthesis and biological activity have not yet been published. Alternatively, it could be an internal proprietary name not yet disclosed in public-domain literature, or there may be a misspelling in the compound's name.
To enable the creation of the requested detailed application notes and protocols, please verify the spelling of "this compound" and, if possible, provide any of the following information:
-
Chemical Structure: The IUPAC name, SMILES string, or an image of the chemical structure.
-
Chemical Class: The class of natural products or synthetic compounds to which this compound belongs (e.g., alkaloid, terpenoid, flavonoid, etc.).
-
Source: The organism (plant, fungus, bacterium, etc.) from which this compound was isolated.
-
Any relevant publications or patents that mention this compound.
Once more specific information about this compound is available, a comprehensive guide to its synthesis and derivatization, including detailed experimental protocols, data presentation, and signaling pathway diagrams, can be developed as requested.
The following sections represent a generalized template of how such application notes and protocols would be structured, based on common practices in medicinal chemistry and drug development for natural products.
Introduction to this compound (Hypothetical)
This section would typically provide a concise overview of this compound, including its (hypothetical) chemical structure, natural source, and known or potential biological activities. It would highlight the significance of its synthesis and the rationale for developing its derivatives, such as for structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, or enhancement of therapeutic efficacy.
Retrosynthetic Analysis and Synthesis Strategies (Hypothetical)
A critical part of the application notes would be the retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. This section would outline one or more potential synthetic routes.
Proposed Retrosynthetic Pathway
A diagram illustrating the logical disconnection of chemical bonds in this compound to identify key intermediates and starting materials would be presented here.
Caption: Hypothetical Retrosynthetic Analysis of this compound.
Experimental Protocols: Total Synthesis (Hypothetical)
This core section would provide detailed, step-by-step protocols for the chemical reactions involved in the total synthesis of this compound. Each step would include information on reagents, solvents, reaction conditions, and purification methods.
Synthesis of Key Intermediate B
-
Reaction: A hypothetical reaction to form a key building block.
-
Materials:
-
Starting Material 1 (X g, Y mmol)
-
Starting Material 2 (A g, B mmol)
-
Reagent Z (C mL, D mmol)
-
Solvent (e.g., Tetrahydrofuran, anhydrous)
-
-
Procedure:
-
Combine Starting Material 1 and Starting Material 2 in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Add the anhydrous solvent and stir the mixture at a specific temperature (e.g., 0 °C).
-
Slowly add Reagent Z to the reaction mixture.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction with a suitable reagent.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Characterization: Data from techniques like NMR, Mass Spectrometry, and IR spectroscopy would be presented to confirm the structure of the intermediate.
Derivatization Strategies for this compound (Hypothetical)
This section would focus on chemical modifications of the this compound scaffold to explore SAR and develop analogs with improved properties.
Rationale for Derivatization
The choice of derivatization sites would be justified based on the chemical structure of this compound and the desired biological outcomes. For instance, modifications might target functional groups like hydroxyls, amines, or carboxylic acids.
Example Derivatization Workflow
Caption: General Workflow for this compound Derivatization and Evaluation.
Quantitative Data Summary (Hypothetical)
All quantitative data, such as reaction yields and biological activity data (e.g., IC₅₀ values from in vitro assays), would be summarized in tables for easy comparison.
Table 1: Hypothetical Yields for the Total Synthesis of this compound
| Step | Reaction | Product | Yield (%) |
| 1 | Reaction X | Intermediate B | 85 |
| 2 | Reaction Y | Intermediate A | 78 |
| 3 | Final Step | This compound | 65 |
| Overall | This compound | 43 |
Table 2: Hypothetical Biological Activity of this compound Derivatives
| Compound | Modification | Target X IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| This compound | - | 5.2 | > 50 |
| Derivative 1 | R = -COCH₃ | 2.1 | > 50 |
| Derivative 2 | R = -CH₂Ph | 10.8 | 45 |
| Derivative 3 | R = -SO₂Me | 4.5 | > 50 |
We look forward to receiving more information about this compound to provide you with the specific and detailed application notes and protocols you require.
Application Note: High-Throughput Screening of Kinase Inhibitors Using "Kinase Inhibitor Compound X"
Introduction
This document provides a detailed protocol and application note for the use of "Kinase Inhibitor Compound X," a hypothetical small molecule inhibitor, in high-throughput screening (HTS) assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors. The protocols outlined below are designed for a 384-well plate format, suitable for automated HTS workflows.
Kinase inhibitors are a critical class of therapeutic agents, with broad applications in oncology, immunology, and inflammatory diseases. The identification of potent and selective kinase inhibitors from large compound libraries is a key objective in modern drug discovery. This document describes a robust biochemical assay for screening and characterizing inhibitors of a representative tyrosine kinase.
Mechanism of Action and Signaling Pathway
"Kinase Inhibitor Compound X" is designed as an ATP-competitive inhibitor of the (hypothetical) "Target Kinase 1" (TK1). TK1 is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation event creates docking sites for downstream signaling proteins containing SH2 domains, such as GAB1. The recruitment of GAB1 initiates a signaling cascade, including the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately leads to cellular proliferation and survival.
By binding to the ATP-binding pocket of TK1, "Kinase Inhibitor Compound X" prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby inhibiting kinase activity and blocking the downstream signaling cascade.
Caption: TK1 Signaling Pathway and Inhibition by Compound X.
Experimental Protocols
Primary High-Throughput Screening Protocol
This protocol is designed for the initial screening of a large compound library to identify "hits" that inhibit TK1 activity. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed, which measures the phosphorylation of a substrate peptide by TK1.
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
TK1 Enzyme: Recombinant human TK1 (final concentration 2 nM).
-
Substrate Peptide: Biotin-labeled peptide substrate (final concentration 200 nM).
-
ATP: (final concentration corresponding to the Km value, e.g., 10 µM).
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Compound Plates: 384-well plates with test compounds dissolved in DMSO.
-
Assay Plates: Low-volume 384-well white plates.
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each test compound from the compound plates into the assay plates. For controls, dispense DMSO only (100% activity) and a known potent inhibitor (0% activity).
-
Enzyme and Substrate Addition: Add 5 µL of the TK1 enzyme and substrate peptide mixture in assay buffer to each well of the assay plates.
-
Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC in detection buffer) to each well to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
Caption: High-Throughput Screening Experimental Workflow.
Dose-Response (IC₅₀) Determination Protocol
This protocol is used to determine the potency (IC₅₀ value) of the "hit" compounds identified in the primary screen.
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM) in DMSO.
-
Follow the same procedure as the primary HTS protocol (Section 3.1), dispensing the serially diluted compounds instead of a single concentration.
-
Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (potent inhibitor) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
The quantitative data from the screening and dose-response assays should be summarized in clear, structured tables for easy comparison.
Table 1: Primary HTS Assay Parameters
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 20 µL |
| TK1 Concentration | 2 nM |
| Substrate Peptide Conc. | 200 nM |
| ATP Concentration | 10 µM (Km) |
| Compound Concentration | 10 µM |
| Incubation Time | 60 min |
| Z'-factor | > 0.7 |
Table 2: Illustrative Dose-Response Data for "Kinase Inhibitor Compound X"
| Compound Concentration (µM) | % Inhibition |
| 10.000 | 98.5 |
| 3.333 | 95.2 |
| 1.111 | 88.1 |
| 0.370 | 75.4 |
| 0.123 | 52.3 |
| 0.041 | 28.9 |
| 0.014 | 12.1 |
| 0.005 | 4.5 |
| 0.002 | 1.2 |
| 0.001 | 0.5 |
Table 3: Summary of Potency for Selected Compounds
| Compound ID | IC₅₀ (nM) | Hill Slope |
| Compound X | 120 | 1.1 |
| Hit Compound A | 350 | 0.9 |
| Hit Compound B | 870 | 1.0 |
| Reference Inhibitor | 50 | 1.2 |
Conclusion
The protocols and information presented in this application note provide a comprehensive guide for the high-throughput screening and characterization of inhibitors against "Target Kinase 1" using "Kinase Inhibitor Compound X" as an example. The described TR-FRET assay is a robust and reliable method for identifying and quantifying the potency of kinase inhibitors in a high-throughput format. The provided diagrams and tables offer clear visualizations of the underlying biological pathway, experimental workflow, and data output, facilitating a deeper understanding and easier implementation of these assays in a drug discovery setting.
Application Notes and Protocols for Bakankosin Administration in Animal Models
Disclaimer: The following document provides a generalized protocol for the administration of a hypothetical compound, "Bakankosin," in animal models. The term "this compound" did not yield specific results in scientific literature searches. Therefore, this document is intended as a template and guide for researchers, scientists, and drug development professionals. All protocols and data are illustrative and should be adapted based on the specific physicochemical properties, mechanism of action, and safety profile of the actual compound being investigated.
Introduction
This compound is a novel synthetic small molecule with potential therapeutic applications. Preclinical evaluation in animal models is a critical step in determining its efficacy, safety, and pharmacokinetic profile. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in rodent models, a common starting point for in vivo research.[1][2][3]
Hypothetical Mechanism of Action
For the purpose of this illustrative protocol, we will hypothesize that this compound acts as an agonist of a cell surface receptor kinase, initiating a signaling cascade analogous to the brassinosteroid signaling pathway in plants.[4][5] This pathway is known to regulate cell growth, differentiation, and stress responses. The binding of this compound to its receptor is presumed to lead to the activation of downstream transcription factors that modulate the expression of target genes involved in the desired therapeutic effect.
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound.
Data Presentation
Table 1: Hypothetical Efficacy of this compound in a Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IV | 1500 ± 250 | - |
| This compound | 10 | IV | 950 ± 180 | 36.7 |
| This compound | 25 | IV | 550 ± 120 | 63.3 |
| This compound | 50 | IV | 250 ± 80 | 83.3 |
| Positive Control | 15 | IV | 300 ± 90 | 80.0 |
Table 2: Summary of Acute Toxicity Findings for this compound in Rats[6][7]
| Dose (mg/kg) | Administration Route | Mortality | Key Clinical Observations | Affected Organs (Histopathology) |
| 50 | IV | 0/10 | No significant findings | None |
| 100 | IV | 0/10 | Mild lethargy, resolved within 24h | None |
| 200 | IV | 2/10 | Hunched posture, hypoactivity | Mild hepatocellular vacuolation |
| 400 | IV | 8/10 | Severe lethargy, ruffled fur | Moderate to severe hepatocellular necrosis |
Table 3: Pharmacokinetic Parameters of this compound in Mice[8]
| Parameter | Intravenous (IV) - 5 mg/kg | Oral (PO) - 20 mg/kg |
| Cmax (µg/mL) | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (h*µg/mL) | 8.2 ± 1.1 | 4.1 ± 0.9 |
| Half-life (t½) (h) | 1.8 ± 0.3 | 4.5 ± 0.7 |
| Bioavailability (%) | - | 50.0 |
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Protocol 1: Intravenous (IV) and Oral (PO) Administration of this compound in Mice
1. Objective: To describe the procedures for the safe and effective administration of this compound to mice via intravenous and oral routes.
2. Materials:
- This compound
- Vehicle (e.g., sterile saline, 5% DMSO in corn oil)
- Syringes (1 mL)
- Needles (27-30 gauge for IV, 20-22 gauge gavage needle for PO)
- Animal balance
- Appropriate animal restraint device
3. Procedure:
Protocol 2: Acute Toxicity Study in Rats
1. Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound following a single administration.[6][7]
2. Materials:
- Sprague-Dawley rats (equal numbers of males and females)
- This compound and vehicle
- Dosing supplies (as per Protocol 1)
- Cages with appropriate enrichment
- Materials for blood collection and necropsy
3. Procedure: a. Acclimatize animals for at least 5 days. b. Assign animals to dose groups (e.g., vehicle, low, mid, high dose) with at least 5 animals per sex per group. c. Administer a single dose of this compound or vehicle via the intended clinical route (e.g., IV). d. Observe animals continuously for the first 4 hours post-dose, and then daily for 14 days. e. Record clinical signs, including changes in behavior, appearance, and body weight. f. At the end of the 14-day observation period, euthanize all surviving animals. g. Conduct a full necropsy, examining all organs for gross abnormalities. h. Collect designated tissues for histopathological examination.
Protocol 3: Pharmacokinetic (PK) Study in Mice
1. Objective: To determine the pharmacokinetic profile of this compound in mice following IV and PO administration.[8]
2. Materials:
- CD-1 mice
- This compound and vehicle
- Dosing supplies
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
3. Procedure: a. Assign mice to either the IV or PO administration group. b. Administer this compound at a predetermined dose. c. Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). d. Process blood samples to separate plasma by centrifugation. e. Store plasma samples at -80°C until analysis. f. Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS). g. Calculate pharmacokinetic parameters using appropriate software.
Conclusion
These generalized protocols and application notes provide a framework for the preclinical evaluation of novel compounds like this compound in animal models. Adherence to detailed and well-documented procedures is essential for generating reliable and reproducible data to support further drug development. Researchers should adapt these protocols based on the specific characteristics of their compound and the scientific questions being addressed, always ensuring compliance with institutional and national guidelines for animal welfare.
References
- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for exploring the pharmacokinetics of breast cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The brassinosteroid signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toxicological studies of wogonin in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bakankosin Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakankosin is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Early-stage drug discovery necessitates robust methods to confirm direct binding of a compound to its intended molecular target within a cellular environment.[1][2] This document provides detailed application notes and protocols for a Cellular Thermal Shift Assay (CETSA) developed to demonstrate the target engagement of this compound with its putative target, the Serine/Threonine Kinase BSK1.
The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[3] Binding of this compound to BSK1 is expected to increase the protein's resistance to thermal denaturation. This change in thermal stability is quantified by measuring the amount of soluble BSK1 remaining after heat treatment at various temperatures in the presence and absence of this compound.
Hypothetical this compound Signaling Pathway
This compound is hypothesized to be an inhibitor of the BSK1 kinase, a key component of a signaling pathway analogous to the plant brassinosteroid pathway. In this pathway, ligand binding to a cell surface receptor complex leads to the phosphorylation and activation of BSK1. Activated BSK1 then phosphorylates and inactivates the downstream negative regulator, BIN2. Inhibition of BIN2 allows the transcription factors BZR1 and BES1 to accumulate in the nucleus and regulate target gene expression. By inhibiting BSK1, this compound is expected to prevent the inactivation of BIN2, leading to the degradation of BZR1/BES1 and a subsequent change in gene expression.
Caption: Hypothetical this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the results from a representative CETSA experiment, demonstrating the thermal stabilization of BSK1 in the presence of this compound. The data is presented as the percentage of soluble BSK1 remaining relative to the non-heated control (37°C).
| Temperature (°C) | % Soluble BSK1 (Vehicle) | % Soluble BSK1 (10 µM this compound) |
| 37 | 100 | 100 |
| 45 | 98 | 99 |
| 50 | 85 | 95 |
| 55 | 60 | 88 |
| 60 | 35 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
The workflow for the CETSA experiment is outlined below. The assay involves treating intact cells with this compound, subjecting them to a temperature gradient, lysing the cells, separating soluble and aggregated proteins, and detecting the amount of soluble target protein.
References
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Engagement Assays in Early Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
Application Notes & Protocols: Structural Analysis of Bakankosin via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakankosin is an iridoid glycoside with significant potential in drug development due to its diverse biological activities. Elucidating its precise chemical structure is a critical step in understanding its mechanism of action, ensuring quality control, and enabling further derivatization for drug discovery efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of complex natural products like this compound. This document provides a comprehensive guide to the application of various NMR spectroscopic methods for the complete structural analysis of this compound, including detailed experimental protocols and data interpretation strategies.
Note: Due to the limited availability of publicly accessible, complete NMR datasets specifically for this compound, this document will utilize Loganin , a structurally similar and well-characterized iridoid glycoside, as a representative example to illustrate the principles and methodologies. The protocols and data analysis workflows described herein are directly applicable to the structural elucidation of this compound.
Data Presentation: Quantitative NMR Data for Loganin
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Loganin, recorded in deuterated methanol (B129727) (CD₃OD). These data are essential for the complete structural assignment of the molecule.
Table 1: ¹H NMR Data of Loganin (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.25 | d | 2.5 |
| 3 | 7.42 | s | |
| 5 | 3.15 | m | |
| 6 | 4.10 | m | |
| 7 | 1.85 | m | |
| 8 | 1.12 | d | 7.0 |
| 9 | 2.05 | m | |
| 10 (CH₃) | 1.10 | d | 7.0 |
| 11 (OCH₃) | 3.75 | s | |
| 1' | 4.68 | d | 8.0 |
| 2' | 3.20 | dd | 8.0, 9.0 |
| 3' | 3.38 | t | 9.0 |
| 4' | 3.30 | t | 9.0 |
| 5' | 3.35 | m | |
| 6'a | 3.88 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Data of Loganin (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 94.5 |
| 3 | 152.0 |
| 4 | 112.5 |
| 5 | 40.2 |
| 6 | 78.5 |
| 7 | 45.8 |
| 8 | 13.5 |
| 9 | 46.5 |
| 10 (CH₃) | 13.2 |
| 11 (C=O) | 169.5 |
| 12 (OCH₃) | 51.8 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.7 |
| 5' | 78.1 |
| 6' | 62.9 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
A high-quality NMR sample is crucial for obtaining high-resolution spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. For polar iridoid glycosides like this compound, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are good choices as they readily dissolve polar glycosides.[2]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent shimming issues.[1]
-
Internal Standard (for qNMR): For quantitative analysis (qNMR), a known amount of an internal standard with a resonance in a clear region of the spectrum is added to the sample.
1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This information is invaluable for assigning carbon signals.
-
2D NMR Spectroscopy
2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[3]
-
Pulse Program: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquisition Parameters:
-
Acquire a 2D matrix with 1024 x 256 data points.
-
Spectral widths in both dimensions should be similar to the 1D ¹H NMR spectrum.
-
Typically 2-4 scans per increment.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
The HSQC experiment correlates protons directly to their attached carbons.[4][5]
-
Pulse Program: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
Acquisition Parameters:
-
Acquire a 2D matrix with 1024 x 256 data points.
-
The F2 (¹H) dimension spectral width should match the 1D ¹H spectrum, and the F1 (¹³C) dimension spectral width should cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.
-
Typically 4-8 scans per increment.
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
The HMBC experiment reveals long-range correlations between protons and carbons over two to four bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[4][6]
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence.
-
Acquisition Parameters:
-
Acquire a 2D matrix with 2048 x 256 data points.
-
Spectral widths should be similar to the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJ(CH)) for a typical value of 8 Hz to observe 2- and 3-bond correlations.
-
Typically 8-16 scans per increment.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
The NOESY experiment identifies protons that are close to each other in space, providing critical information about the stereochemistry and 3D structure of the molecule.
-
Pulse Program: Use a standard phase-sensitive gradient-selected NOESY pulse sequence.
-
Acquisition Parameters:
-
Acquire a 2D matrix with 2048 x 512 data points.
-
Spectral widths in both dimensions should match the 1D ¹H NMR spectrum.
-
Use a mixing time of 300-800 ms, which may need to be optimized for the specific molecule.
-
Typically 8-16 scans per increment.
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
Mandatory Visualizations
Logical Workflow for this compound Structure Elucidation
The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR spectroscopy.
Caption: Logical workflow for the structural elucidation of this compound using NMR.
Key HMBC Correlations for Iridoid Glycoside Backbone Assembly
This diagram illustrates key long-range proton-carbon correlations (HMBC) that are critical for assembling the core iridoid structure of a compound like this compound.
Caption: Key HMBC correlations for assembling the iridoid core structure.
Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram of the iridoid core for proper rendering.
NOESY Correlations for Determining Stereochemistry
This diagram shows representative Nuclear Overhauser Effect (NOE) correlations that help in determining the relative stereochemistry of key protons in the iridoid ring system.
Caption: Representative NOESY correlations for stereochemical assignment.
Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram of the iridoid core with stereochemistry for proper rendering.
Concluding Remarks
The combination of 1D and 2D NMR techniques provides a powerful and indispensable toolkit for the complete structural elucidation of this compound. A systematic approach, beginning with 1D ¹H and ¹³C NMR for an initial overview, followed by a suite of 2D experiments including COSY, HSQC, HMBC, and NOESY, allows for the unambiguous assignment of all proton and carbon signals, the assembly of the molecular skeleton, and the determination of the relative stereochemistry. The detailed protocols and data interpretation strategies outlined in these application notes serve as a robust guide for researchers in natural product chemistry and drug development to confidently determine the structure of this compound and related iridoid glycosides.
References
Bakankosin as a Standard for Phytochemical Analysis: Application Notes and Protocols
Note: Preliminary literature searches did not yield sufficient data on "Bakankosin" for its use as a phytochemical standard. Therefore, this document utilizes Strychnine (B123637) , a structurally related and well-characterized major alkaloid from the same genus (Strychnos), as a representative compound to illustrate the principles and protocols for phytochemical analysis. The methodologies described herein can be adapted for other specific alkaloids like this compound once they are sufficiently characterized and purified.
Introduction
The genus Strychnos is a rich source of bioactive monoterpene indole (B1671886) alkaloids, with strychnine being one of the most prominent and historically significant compounds.[1][2] Accurate quantification and structural elucidation of these alkaloids are crucial for drug development, quality control of herbal medicines, and toxicological studies. This document provides detailed application notes and protocols for the use of a representative Strychnos alkaloid, strychnine, as a standard in phytochemical analysis, covering its extraction, quantification by High-Performance Liquid Chromatography (HPLC), and structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of strychnine in various matrices, including plant extracts and biological samples.[3][4] A validated RP-HPLC method allows for sensitive and accurate determination.
HPLC Method Parameters
A typical Reverse Phase-HPLC (RP-HPLC) method for strychnine quantification is summarized in Table 1.
| Parameter | Condition |
| Instrument | Agilent HPLC 1100 series or equivalent |
| Column | Phenomenex-ODS (C18), 250mm x 4.6mm, 5µm |
| Mobile Phase | Methanol: Water: Diethylamine (55:45:0.2 v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 260 nm[3] |
| Injection Volume | 20 µL |
| Run Time | 15 minutes[3] |
| Column Temperature | Ambient |
Table 1: HPLC Method Parameters for Strychnine Analysis.
Standard and Sample Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh 5 mg of strychnine reference standard and dissolve in 10 mL of methanol.[5]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-6 µg/mL).[4]
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a powdered plant material, an extraction as described in Section 5 can be performed. The final extract should be dissolved in methanol, filtered through a 0.22 µm filter, and diluted to fall within the calibration range.[3]
Calibration Curve
A calibration curve is constructed by plotting the peak area of the strychnine standard against its concentration. The linearity of the method is assessed by the correlation coefficient (R²). A representative calibration curve data is presented in Table 2.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 125000 |
| 2.0 | 251000 |
| 3.0 | 374000 |
| 4.0 | 502000 |
| 5.0 | 628000 |
| 6.0 | 751000 |
Table 2: Representative Calibration Curve Data for Strychnine by HPLC. A typical correlation coefficient (R²) for such a curve is ≥ 0.999.[4]
Method Validation Parameters
For robust quantitative analysis, the HPLC method should be validated for several parameters. Typical values for strychnine analysis are provided in Table 3.
| Parameter | Typical Value |
| Linearity Range | 1 - 6 µg/mL[4] |
| Correlation Coefficient (R²) | ≥ 0.999[4] |
| Limit of Detection (LOD) | 0.126 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.383 µg/mL[4] |
| Recovery | 88.3%[6] |
Table 3: Method Validation Parameters for Strychnine Quantification by HPLC.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like strychnine.[2][7] Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed for complete spectral assignment.
NMR Sample Preparation
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for strychnine.[7]
-
Concentration: A concentration of 100 mM is suitable for ¹H NMR, while a higher concentration (e.g., 430 mM) may be needed for ¹³C NMR experiments to obtain a good signal-to-noise ratio in a reasonable time.[8]
NMR Data
The chemical shifts (δ) for the protons and carbons of strychnine are key identifiers. A summary of the expected chemical shifts is provided in Table 4.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 128.5 |
| 2 | 7.25 | 122.5 |
| 3 | 7.10 | 124.5 |
| 4 | 8.05 | 116.0 |
| 5 | - | 142.0 |
| 6 | - | 132.5 |
| 7 | - | 60.5 |
| 8 | 4.25 | 78.0 |
| 10 | - | 170.0 |
| 11 | 3.85 | 50.0 |
| 12 | 3.15 | 52.5 |
| 13 | 2.65 | 42.5 |
| 14 | 1.85 | 31.5 |
| 15 | 2.30 | 26.5 |
| 16 | 3.20 | 48.0 |
| 17 | 1.25 | 29.0 |
| 18 | 1.90 | 32.0 |
| 20 | 4.10 | 66.5 |
| 21 | - | 53.0 |
| 22 | 2.80, 2.90 | 43.0 |
| 23 | 3.90 | 59.5 |
Table 4: Approximate ¹H and ¹³C NMR Chemical Shifts for Strychnine in CDCl₃. (Note: Values are compiled from typical spectra and may vary slightly based on experimental conditions).[7][8][9]
Analysis by Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation.[10][11]
MS Method Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for alkaloids like strychnine.[6]
-
Mass Analyzer: Ion trap or tandem mass spectrometers (MS/MS) are used to study fragmentation patterns.[6][10]
Fragmentation Data
The mass-to-charge ratios (m/z) of the parent ion and its major fragments are characteristic of the strychnine molecule.
| Ion | m/z | Description |
| [M+H]⁺ | 335 | Protonated molecular ion[6] |
| Fragment 1 | 319 | Loss of CH₄ |
| Fragment 2 | 306 | - |
| Fragment 3 | 277 | - |
| Fragment 4 | 264 | Base peak in some MS/MS[6] |
| Fragment 5 | 220 | - |
Table 5: Key Mass Spectrometry Fragmentation Data for Strychnine.[6][10][11]
Experimental Protocols
Extraction of Strychnine from Strychnos nux-vomica Seeds
This protocol describes a general acid-base extraction method for alkaloids from plant material.
-
Grinding: Grind 100g of dried Strychnos nux-vomica seeds into a coarse powder.[12]
-
Acid Extraction: Reflux the powdered seeds with 500 mL of 0.5 M hydrochloric acid for 1 hour.[12] Repeat this step twice with fresh solvent.
-
Filtration: Combine the acidic extracts and filter to remove the plant debris.
-
Basification: Adjust the pH of the filtrate to 10 with sodium hydroxide (B78521) solution.[12] This will precipitate the alkaloids.
-
Solvent Partitioning: Extract the basified solution three times with an equal volume of ethyl acetate (B1210297).[12]
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[12]
-
Purification: The crude extract can be further purified using column chromatography or preparative HPLC.
Caption: Workflow for the extraction of strychnine.
HPLC Analysis Protocol
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject the prepared calibration standards, starting from the lowest concentration.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Record the chromatograms and integrate the peak corresponding to strychnine.
-
Quantification: Construct the calibration curve and determine the concentration of strychnine in the sample using the regression equation.
Caption: General workflow for HPLC analysis.
Mechanism of Action: Signaling Pathway
Strychnine exerts its neurotoxic effects by acting as a competitive antagonist at the glycine (B1666218) receptor, which is an inhibitory neurotransmitter receptor primarily found in the spinal cord.[1][13][14]
Normally, the binding of glycine to its receptor on the postsynaptic membrane of a motor neuron causes an influx of chloride ions (Cl⁻).[13] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect. Strychnine competitively blocks the glycine binding site, preventing this inhibitory signal.[15] As a result, excitatory signals are not dampened, leading to uncontrolled muscle contractions and convulsions.[1][13]
References
- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. Desktop NMR for structure elucidation and identification of strychnine adulteration - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. RP-HPLC method for strychnine in Nux Vomica formulations. [wisdomlib.org]
- 5. Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. magritek.com [magritek.com]
- 8. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 9. The 1 H and 13 C NMR chemical shifts of Strychnos alkaloids revisited at the DFT level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. CN103159774A - Extraction, separation and purification method for strychnos total alkaloid - Google Patents [patents.google.com]
- 13. calpoison.org [calpoison.org]
- 14. Strychnine (PIM 507) [inchem.org]
- 15. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bakankosin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Bakankosin from its source, Strychnos usambarensis.
Troubleshooting Guide
Low yields in natural product extraction can arise from various factors, from the source material to the extraction procedure itself.[1] The following table outlines common issues encountered during this compound extraction, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Source Material: Low concentration of this compound in the plant material due to geographical location, harvest time, or storage conditions. | - Ensure proper identification and sourcing of Strychnos usambarensis. - Harvest during the appropriate season and time of day if known to affect alkaloid content. - Properly dry and store the plant material in a cool, dark, and dry place to prevent degradation of active compounds. |
| Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix to dissolve the this compound. | - Increase surface area: Grind the plant material into a fine powder. - Optimize solvent: Experiment with different solvent systems (e.g., methanol (B129727), ethanol (B145695), or mixtures with water) and consider adjusting the polarity. - Increase extraction time and/or temperature: Allow for longer maceration or percolation times. Gentle heating can improve solvent efficiency, but be cautious of degrading thermolabile compounds.[1] | |
| Suboptimal pH: For acid-base extraction, the pH for the acidic and basic steps may not be optimal for this compound's specific pKa. | - Adjust pH: Carefully adjust the pH of the acidic solution (typically pH 2-3) and the basic solution (typically pH 9-10) to ensure complete conversion of this compound to its salt and free base forms, respectively. | |
| Compound Degradation | Harsh Extraction Conditions: High temperatures, prolonged exposure to UV light, or extreme pH levels can degrade this compound. | - Temperature control: Use moderate temperatures for extraction and evaporation. A rotary evaporator under reduced pressure is recommended for solvent removal at lower temperatures. - Light protection: Conduct extraction in amber glassware or protect the setup from direct light. - pH monitoring: Avoid overly acidic or basic conditions for extended periods. |
| Enzymatic Degradation: Endogenous plant enzymes may degrade this compound upon cell lysis during extraction. | - Freeze-drying: Consider freeze-drying the fresh plant material immediately after harvesting to deactivate enzymes and preserve the integrity of the alkaloids.[2] | |
| Presence of Impurities in Final Extract | Inefficient Partitioning: During liquid-liquid extraction, incomplete separation of aqueous and organic layers can lead to cross-contamination. | - Allow sufficient time for phase separation. - Use a separatory funnel correctly to minimize the collection of the interface. - Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Co-extraction of other compounds: The chosen solvent may be extracting other compounds with similar solubility properties to this compound. | - Defatting step: For non-polar impurities, pre-extract the powdered plant material with a non-polar solvent like hexane (B92381) before the main extraction. - Chromatographic purification: Further purification of the crude extract using techniques like column chromatography or preparative HPLC is necessary to isolate pure this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended source material for this compound extraction?
A1: this compound is an alkaloid found in Strychnos usambarensis.[3] The root bark is often a primary source for alkaloids in Strychnos species. The concentration of alkaloids can vary depending on the plant part, geographical origin, and harvesting season.
Q2: Which solvent system is best for extracting this compound?
A2: As an alkaloid, this compound extraction typically benefits from polar solvents. Methanol and ethanol are commonly used for initial extraction of alkaloids.[4] The choice of solvent can be optimized based on preliminary small-scale extractions and analysis of the crude extract. For the subsequent acid-base liquid-liquid partitioning, a water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is used.
Q3: What is the principle behind acid-base extraction for alkaloids like this compound?
A3: Acid-base extraction is a highly effective method for selectively isolating alkaloids. The principle relies on the basic nature of alkaloids and their ability to exist in two forms:
-
Free Base: Soluble in organic solvents.
-
Salt Form: Soluble in aqueous solutions.
By manipulating the pH of the extraction mixture, the solubility of this compound can be controlled, allowing it to be separated from other neutral or acidic plant components.
Q4: How can I improve the purity of my extracted this compound?
A4: After the initial acid-base extraction, the resulting crude extract will likely contain a mixture of alkaloids and other impurities. To obtain pure this compound, further purification steps are essential. These typically include:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) with a gradient of solvents to separate compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for isolating individual compounds from a complex mixture.
Q5: My extraction yield is consistently low. What is the first thing I should check?
A5: The first step in troubleshooting low yield is to re-evaluate your source material. The concentration of this compound in the plant itself can be the primary limiting factor. Ensure you have high-quality, properly identified, and well-preserved Strychnos usambarensis material. After verifying the source, systematically review each step of your extraction protocol for potential areas of loss, such as incomplete extraction, degradation, or inefficient partitioning.
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids from Strychnos usambarensis
This protocol provides a general framework for the extraction of this compound. Optimization of solvent volumes, extraction times, and pH levels may be required for maximum yield.
1. Preparation of Plant Material:
- Dry the root bark of Strychnos usambarensis at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Initial Solvent Extraction:
- Macerate the powdered plant material in a polar solvent such as methanol or 70% ethanol (e.g., a 1:10 solid-to-solvent ratio, w/v) for 24-48 hours with occasional agitation.
- Alternatively, perform continuous extraction using a Soxhlet apparatus for a more exhaustive extraction, though be mindful of potential thermal degradation.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3. Acid-Base Liquid-Liquid Partitioning:
- Dissolve the crude extract in a 1-5% solution of hydrochloric acid (HCl) or acetic acid. This will convert the alkaloids into their water-soluble salt forms.
- Wash the acidic solution with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove neutral and non-polar impurities. Discard the organic layer.
- Adjust the pH of the aqueous layer to approximately 9-10 by adding a base, such as ammonium (B1175870) hydroxide. This will convert the alkaloid salts back to their free base form, which are soluble in organic solvents.
- Extract the alkaline aqueous solution multiple times with a water-immiscible organic solvent like dichloromethane or chloroform.
- Combine the organic extracts and wash with distilled water to remove any remaining water-soluble impurities.
- Dry the organic extract over anhydrous sodium sulfate (B86663) and then filter.
- Concentrate the dried organic extract under reduced pressure to yield the crude alkaloid mixture containing this compound.
4. Further Purification:
- Subject the crude alkaloid extract to column chromatography or preparative HPLC for the isolation of pure this compound.
Visualizations
Caption: General workflow for the acid-base extraction of this compound.
Caption: A simplified pathway for natural product drug discovery and development.
References
Troubleshooting Bakankosin instability in solution
Disclaimer: Specific stability and solubility data for Bakankosin are not extensively available in the public domain. The following troubleshooting guide, protocols, and data are based on general principles for natural product compounds of a similar likely chemical class (e.g., glycosides) and are intended to provide a framework for systematic investigation of any observed instability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color overnight. What is the cause and is it still usable?
A1: A color change in your this compound solution is a likely indicator of chemical degradation, which could be due to oxidation or photodecomposition. The usability of the solution depends on the extent of degradation and the nature of your experiment. For sensitive quantitative assays, it is strongly recommended to discard the solution and prepare a fresh batch. For preliminary or qualitative studies, you may proceed with caution, but be aware that the concentration of active this compound may be lower than expected and degradation products will be present.
Q2: I observed a precipitate forming in my aqueous this compound solution. What should I do?
A2: The formation of a precipitate suggests that the solubility limit of this compound has been exceeded in the current solvent system or that a degradation product is insoluble. Consider the following troubleshooting steps:
-
Verify pH: The solubility of many natural products is pH-dependent. Assess the pH of your solution and consider if a buffered solution at a different pH might improve solubility.
-
Use a Co-solvent: For aqueous solutions, preparing a concentrated stock solution in an organic solvent such as DMSO or ethanol (B145695) and then diluting it into your aqueous buffer can help maintain solubility. Ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
Prepare Fresh Solutions: If the precipitate forms over time, it could be an insoluble degradation product. It is best practice to prepare fresh solutions immediately before each experiment.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Inconsistent results are a common consequence of compound instability. If you observe a decline in the expected biological activity or analytical response over time, it is highly probable that this compound is degrading under your experimental or storage conditions. It is crucial to establish a consistent protocol for solution preparation and storage, and to evaluate the stability of this compound under those specific conditions.
Q4: How should I prepare and store this compound stock solutions to maximize stability?
A4: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.
-
Solvent Selection: Use high-purity, anhydrous solvents. DMSO and ethanol are common choices for creating concentrated stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.
-
Protection from Light and Air: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. For compounds susceptible to oxidation, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to identifying and resolving common stability issues with this compound.
Problem 1: Loss of Biological Activity or Inconsistent Analytical Results
This is often the primary indicator of compound degradation.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| pH-dependent Hydrolysis | 1. Measure the pH of your experimental buffer.2. Prepare fresh solutions in buffers of varying pH (e.g., 5.0, 6.5, 7.4, 8.5) and assess activity or purity at initial and subsequent time points. | Maintain solution pH in the range identified as most stable. Avoid strongly acidic or alkaline conditions which can catalyze the hydrolysis of glycosidic bonds. |
| Temperature Sensitivity | 1. Review your storage and experimental temperatures.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Perform experiments on ice where feasible. | Store stock solutions at -20°C or -80°C. Thaw on ice and use immediately. Avoid prolonged exposure to room temperature or higher. |
| Photodegradation | 1. Determine if solutions are exposed to ambient or UV light for extended periods.2. Compare the purity of a solution kept in the dark with one exposed to light. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Oxidation | 1. Evaluate if the solvent has been exposed to air for long periods.2. Prepare solutions with degassed solvents and compare stability to solutions prepared with non-degassed solvents. | Use high-purity, degassed solvents. Consider adding antioxidants if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Visible Changes in the Solution (Color Change or Precipitation)
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Oxidative Degradation | A color change (e.g., turning yellow or brown) is a classic sign of oxidation. | Follow the recommended actions for preventing oxidation mentioned above. |
| Poor Solubility | Precipitation upon addition to an aqueous buffer. | Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute it further into the aqueous medium. Ensure the final solvent concentration is low and consistent across experiments. |
| Insoluble Degradants | Precipitate forms over time, even if initially clear. | This indicates that this compound is degrading into less soluble products. Prepare solutions fresh and use them immediately. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | ~ 0.2 | Slightly soluble, may form a fine suspension |
| Ethanol | > 20 | Freely soluble |
| DMSO | > 50 | Freely soluble |
| Acetonitrile (B52724) | ~ 5 | Soluble |
Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer (48h at 25°C)
| pH | % Remaining this compound (by HPLC) | Observations |
| 3.0 | 75% | Significant degradation |
| 5.0 | 92% | Moderate stability |
| 6.5 | 98% | Good stability |
| 7.4 | 95% | Minor degradation |
| 9.0 | 60% | Rapid degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1 hour. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound in acetonitrile to direct sunlight for 24 hours.
-
Analysis: Analyze all samples, along with an untreated control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To quantify this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector; if unknown, start with 254 nm.
-
Injection Volume: 10 µL.
-
Method Validation: Inject samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical degradation pathways for this compound.
Overcoming Bakankosin solubility issues in assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter challenges with Bakankosin solubility during in vitro and cell-based assays.
Disclaimer: this compound is a known pyranopyridine glycoside, identified in species such as Strychnos madagascariensis.[1] However, comprehensive data on its solubility in common laboratory solvents for assay purposes is not widely available in published literature. The information and protocols provided below are based on established best practices for natural products and other poorly soluble small molecules and should be adapted as a starting point for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: For poorly soluble organic compounds like this compound, the recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It can typically dissolve a wide range of compounds at high concentrations (e.g., 10-50 mM) to create a stock solution. For less nonpolar compounds, ethanol (B145695) may also be an option.
Q2: How should I prepare a stock solution of this compound?
A2: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. To do this, accurately weigh the compound and add the calculated volume of DMSO. Aid dissolution by vortexing, gentle warming (to 30-37°C), or brief sonication in a water bath sonicator.[2][3] Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: My this compound precipitates when I dilute it into my aqueous assay buffer or cell culture medium. What should I do?
A3: This is a common issue known as aqueous precipitation. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous solution where its solubility is much lower. To mitigate this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% (v/v), as higher concentrations can be toxic to cells and also increase the likelihood of precipitation.[2]
-
Use a Serial Dilution Strategy: Perform intermediate dilutions from your main stock in 100% DMSO before the final dilution into the aqueous buffer.
-
Add Compound to Buffer (Not Vice-Versa): Always add the small volume of the DMSO-dissolved compound to the larger volume of aqueous buffer while vortexing or mixing vigorously. This promotes rapid dispersion.[3]
-
Consider Co-solvents or Excipients: For challenging compounds, adding a small percentage of a co-solvent like PEG 400 or using solubilizing agents such as cyclodextrins might be necessary, though this requires careful validation for assay compatibility.
Q4: Can I use pH modification to improve this compound's solubility?
A4: The structure of this compound (a pyranopyridine glycoside) contains nitrogen atoms that may be ionizable. Therefore, adjusting the pH of your aqueous buffer could potentially increase its solubility. Basic compounds are generally more soluble at a lower pH. However, it is critical to ensure the chosen pH is compatible with your biological assay (e.g., cell health, enzyme activity).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent compound concentration due to precipitation. The effective concentration of this compound is lower and varies if it precipitates out of solution. | 1. Visually inspect all wells for precipitate under a microscope before and during the experiment. 2. Prepare fresh working solutions for every experiment from a thawed aliquot of the DMSO stock. 3. Optimize your dilution protocol to ensure the compound stays in solution (see FAQ Q3). |
| Compound precipitates in the well during a long-term (24-72h) cell culture experiment. | Kinetic vs. Thermodynamic Solubility. The compound may initially be in a supersaturated state (kinetic solubility) but crashes out over time as it reaches its lower, true equilibrium (thermodynamic solubility). | 1. Lower the highest tested concentration of this compound to below its thermodynamic solubility limit in your specific medium. 2. Consider adding a non-toxic surfactant (e.g., 0.01% Pluronic F-68) or serum protein (like BSA) to the medium, which can help stabilize the compound. |
| Lower than expected potency or no biological activity. | Poor Solubility Limiting Exposure. If this compound is not fully dissolved, the actual concentration exposed to the cells or enzyme is much lower than the nominal concentration. | 1. Confirm the dissolution of your highest stock concentration in DMSO. 2. Use physical methods like sonication or gentle warming to ensure complete dissolution before making dilutions. 3. Run a solubility test in your final assay buffer to determine the maximum achievable concentration without precipitation. |
| Assay results are not reproducible when using a new batch of this compound. | Variability in solid-state form (polymorphism). Different batches may have different crystal structures, leading to varied solubility and dissolution rates. | 1. Qualify each new batch by measuring its solubility before use in critical assays. 2. Adhere to a strictly standardized protocol for solution preparation across all experiments. |
Quantitative Data
The following table presents hypothetical solubility data for this compound to serve as a guideline. Note: These values are illustrative and must be experimentally determined for your specific batch and conditions.
| Solvent / Buffer | Temperature (°C) | Maximum Solubility (Hypothetical) | Notes |
| 100% DMSO | 25 | > 50 mM | Suitable for primary stock solutions. |
| 100% Ethanol | 25 | ~5 mM | Alternative stock solvent, but less versatile than DMSO. |
| PBS (pH 7.4) | 25 | < 10 µM | Very low aqueous solubility is expected. |
| Cell Culture Medium + 10% FBS | 37 | 15-25 µM | Serum proteins can slightly improve solubility. |
| Cell Culture Medium + 0.1% DMSO | 37 | ~10 µM | Final concentration is limited by aqueous solubility. |
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol describes the preparation of this compound working solutions for treating cancer cells in a 96-well plate to determine its effect on cell viability (e.g., via an MTT assay). This example assumes a final desired concentration range of 10 nM to 30 µM.
Materials:
-
This compound, solid powder
-
High-purity, anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer and water bath sonicator
Procedure:
-
Prepare 10 mM Stock Solution:
-
Accurately weigh 3.57 mg of this compound (MW: 357.36 g/mol ).
-
Add 1 mL of 100% DMSO to achieve a 10 mM stock solution.
-
Vortex for 2 minutes. If not fully dissolved, sonicate in a room temperature water bath for 5-10 minutes.
-
Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C.
-
-
Create Intermediate Dilutions in DMSO:
-
Thaw one aliquot of the 10 mM stock.
-
Perform a serial dilution series in 100% DMSO to create intermediate stocks. For example, to make a 1 mM stock, add 10 µL of 10 mM stock to 90 µL of DMSO.
-
-
Prepare Final Working Solutions in Cell Culture Medium:
-
Crucial Step: The final DMSO concentration in the cell culture wells should not exceed 0.5%. This protocol is designed for a 200 µL final well volume and a 0.2% final DMSO concentration (adding 2 µL of a 100X solution).
-
Pre-warm the cell culture medium to 37°C.
-
For each desired final concentration, prepare a 100X working stock in DMSO. For the highest concentration (30 µM), the 100X stock will be 3 mM.
-
Add 2 µL of the appropriate 100X DMSO stock to 198 µL of pre-warmed medium in the wells of the cell plate. Pipette up and down gently but thoroughly to mix immediately.
-
The vehicle control wells should receive 2 µL of 100% DMSO added to 198 µL of medium.
-
-
Visual Inspection:
-
After preparing the dilutions, immediately inspect the wells under a microscope for any signs of precipitation before placing the plate in the incubator.
-
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for preparing this compound for cell-based assays.
Hypothetical Signaling Pathway
Based on activities reported for similar molecular scaffolds, a plausible mechanism of action for this compound could be the inhibition of a receptor tyrosine kinase pathway, such as the EGFR pathway, which is often implicated in cancer.
References
Bakankosin assay interference and mitigation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Bakankosin Assay. Researchers, scientists, and drug development professionals can use this resource to identify and mitigate potential sources of assay interference.
Troubleshooting Guide
Q1: We are observing unexpectedly high signal in our this compound fluorescence-based assay, even in our negative controls. What could be the cause?
This issue often points to assay interference rather than a true biological effect of your test compounds. Several factors could be contributing to falsely elevated results. A systematic approach to troubleshooting is recommended to pinpoint the source of the interference.
A primary suspect for this type of interference is the intrinsic fluorescence of a compound being tested, which can mimic the assay's signal. Another possibility is the inhibition of reporter enzymes in the assay by the compound.[1] To diagnose the issue, it is crucial to run controls that can differentiate between genuine biological activity and assay artifacts.[2]
Experimental Protocol: Cell-Free/Target-Free Control
Objective: To determine if a test compound interferes with the assay components in the absence of the biological target.
Methodology:
-
Prepare the standard assay buffer and all detection reagents as you would for the main experiment.
-
Set up a series of wells in a microplate.
-
Instead of adding the biological sample (e.g., cells or protein), add the vehicle control to one set of wells.
-
In a separate set of wells, add the test compound (e.g., this compound) at the same concentrations used in the primary experiment to the cell-free/target-free system.
-
Measure the signal at the appropriate endpoint for your assay.
Interpretation: An increase in signal in the wells containing the test compound in this cell-free system is a strong indicator of assay interference.[2]
Q2: Our this compound assay is showing variable and inconsistent results between sample dilutions. How can we address this?
Inconsistent results upon sample dilution often suggest the presence of matrix effects. The sample matrix contains various endogenous substances that can interfere with the assay's accuracy.[3] Diluting the sample can reduce the concentration of these interfering substances, but it can also decrease the assay's sensitivity if the analyte of interest is already at a low concentration.[4]
To address this, a spike and recovery experiment is a key validation step to assess whether components in a sample matrix are interfering with accurate analyte detection.[5]
Experimental Protocol: Spike and Recovery
Objective: To evaluate the effect of the sample matrix on the detection of a known amount of analyte.
Methodology:
-
Prepare three sets of samples:
-
Neat Matrix: The sample matrix without any added analyte. This is used to determine the endogenous level of the analyte.
-
Spiked Buffer (Control): A known concentration of the analyte is added to the assay buffer.
-
Spiked Matrix (Test): The same known concentration of the analyte is added to the sample matrix.
-
-
Run the assay on all three sample sets.
-
Calculate the percent recovery using the following formula:
% Recovery = [(Concentration in Spiked Matrix - Concentration in Neat Matrix) / Concentration in Spiked Buffer] * 100
Interpretation: A recovery rate close to 100% suggests minimal matrix interference. A lower recovery rate indicates that components in the sample matrix are suppressing the signal.[5]
Frequently Asked Questions (FAQs)
Q3: What are the common types of assay interference?
Assay interference can be broadly categorized as follows:
-
Analyte-Independent Interference: This arises from factors such as sample storage conditions, anticoagulants, hemolysis, and lipemia.[5]
-
Analyte-Dependent Interference: This occurs when substances within the sample react with the detection antibodies. Examples include rheumatoid factors and human anti-animal antibodies (HAMA).[5]
-
Exogenous Interference: This is caused by external factors like interactions between the equipment and the sample, or insufficient washing steps leading to sample carryover.[5]
-
Compound-Dependent Interference: In high-throughput screening, the test compounds themselves can interfere through mechanisms like inherent fluorescence, light scattering, or inhibition of reporter enzymes.[1]
Q4: What strategies can be employed to mitigate assay interference?
Several strategies can be used to reduce or prevent assay interference:
-
Use of Blocking Agents: Agents like bovine serum albumin (BSA) or casein can be used to saturate potential non-specific binding sites.[5]
-
Sample Dilution: This can lower the concentration of interfering substances.[3][4]
-
Inclusion of Controls: Proper controls help in identifying when interference might be affecting the results.[5]
-
Modification of Assay Format: Sometimes, changing the assay design (e.g., from a competitive to a sandwich assay) can reduce interference.[5]
-
Addition of Detergents: Non-ionic detergents like Triton X-100 or Tween-20 can help disrupt compound aggregates.[2]
-
Change in Assay Technology: If interference persists, switching to a different detection principle (e.g., from fluorescence to a label-free technology) may be necessary.[2]
Data Presentation
Table 1: Hypothetical Data from a Cell-Free/Target-Free Control Experiment
| Compound Concentration (µM) | Signal in Vehicle Control (RFU) | Signal with this compound (RFU) | Signal Change (%) |
| 1 | 102 | 150 | +47% |
| 10 | 105 | 525 | +400% |
| 100 | 103 | 2100 | +1939% |
RFU: Relative Fluorescence Units
Table 2: Hypothetical Data from a Spike and Recovery Experiment
| Sample Type | Endogenous Level (ng/mL) | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| Assay Buffer | 0 | 50 | 49.5 | 99% |
| Sample Matrix | 5 | 50 | 35 | 60% |
Visualizations
Caption: A simplified workflow for a typical this compound fluorescence-based assay.
Caption: A hypothetical signaling cascade initiated by this compound binding to its receptor.
Caption: A decision tree for troubleshooting common issues in the this compound assay.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
Technical Support Center: Improving the Synthetic Route to Bakankosin
For researchers, scientists, and drug development professionals engaged in the synthesis of Bakankosin, this technical support center provides a comprehensive resource for troubleshooting common experimental challenges and offers frequently asked questions to streamline the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound, a secologanin-derived monoterpene indole (B1671886) alkaloid, revolve around two key areas: the stereoselective construction of the complex aglycone core and the subsequent stereospecific glycosylation. The aglycone possesses multiple stereocenters that require precise control during synthesis. Furthermore, the glycosylation step involves the formation of a glycosidic bond at a sterically hindered position, which can lead to low yields and mixtures of anomers.
Q2: Which glycosylation methods are most suitable for the final step in this compound synthesis?
A2: Given the sterically hindered nature of the hydroxyl group in the this compound aglycone, standard glycosylation methods may prove inefficient. Promising strategies include the use of highly reactive glycosyl donors, such as trichloroacetimidates or sulfoxides, under Lewis acid catalysis. The Schmidt glycosylation, employing a trichloroacetimidate (B1259523) donor, is a robust method for coupling hindered alcohols.[1][2] Additionally, intramolecular aglycone delivery (IAD) methods, where the aglycone is temporarily tethered to the glycosyl donor, can enhance stereoselectivity and yield.[3] Careful selection of protecting groups on the glycosyl donor is also crucial to prevent side reactions and influence the stereochemical outcome.
Q3: How can I improve the yield of the aglycone synthesis?
A3: Improving the yield of the this compound aglycone synthesis requires careful optimization of each step. Key strategies from the synthesis of related secologanin (B1681713) derivatives include the use of efficient cyclization reactions to form the core ring system and the strategic introduction of functional groups to minimize the number of synthetic steps.[4][5] For instance, employing a divergent strategy from a common intermediate can be an efficient way to access various analogs and optimize the route to the desired aglycone.[4] Monitoring reaction progress by techniques like TLC or LC-MS and optimizing reaction parameters such as temperature, reaction time, and catalyst loading are critical for maximizing yields at each stage.
Q4: What are common side reactions observed during the glycosylation of secologanin-type aglycones?
A4: Common side reactions during the glycosylation of complex aglycones like that of this compound include the formation of the undesired anomer, orthoester formation (especially with participating protecting groups on the sugar), and decomposition of the acid-sensitive aglycone under harsh glycosylation conditions. The use of non-participating protecting groups on the C2-position of the glycosyl donor can help to avoid orthoester formation when the β-anomer is desired.[1] Careful control of the reaction temperature and the choice of a mild Lewis acid catalyst can minimize aglycone degradation.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Glycosylation Step
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| Low reactivity of the aglycone's hydroxyl group. | Increase the reactivity of the glycosyl donor by converting it to a more potent leaving group (e.g., trichloroacetimidate, sulfoxide). | Schmidt Glycosylation[1][2] |
| Steric hindrance around the hydroxyl group. | Employ a less sterically demanding glycosyl donor or investigate intramolecular glycosylation strategies. | Intramolecular Aglycone Delivery[3] |
| Decomposition of the aglycone or glycosyl donor. | Use milder reaction conditions (lower temperature, less acidic catalyst). Screen a variety of Lewis acids (e.g., TMSOTf, BF₃·OEt₂) to find the optimal balance of reactivity and stability. | General Glycosylation Protocols[6] |
| Suboptimal solvent. | Screen different aprotic solvents (e.g., DCM, DCE, MeCN, THF) to improve solubility and reaction kinetics. | Solvent Effects in Glycosylation[7] |
Problem 2: Poor Stereoselectivity in the Glycosylation Step (Formation of Anomeric Mixtures)
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| Lack of facial selectivity in the glycosylation. | Utilize a glycosyl donor with a participating protecting group at the C2 position (e.g., acetate, benzoate) to favor the formation of the 1,2-trans glycoside. For 1,2-cis glycosides, non-participating groups (e.g., benzyl, pivaloyl) are preferred in combination with specific reaction conditions. | Neighboring Group Participation[8] |
| Anomerization of the glycosyl donor before coupling. | Use pre-activation protocols where the glycosyl donor is activated at low temperature before the addition of the aglycone. | Pre-activation Glycosylation Protocols |
| Solvent effects influencing the transition state. | Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the α-anomer. | Solvent Effects in Glycosylation[7] |
| Inadequate catalyst. | Chiral Lewis acids or additives can sometimes be used to induce stereoselectivity. | Chiral Auxiliary-Mediated Glycosylation[9] |
Experimental Protocols
A detailed experimental protocol for a key transformation, the Schmidt Glycosylation of a hindered alcohol, is provided below as a reference.
Protocol: Schmidt Glycosylation of a Sterically Hindered Tertiary Alcohol
This protocol is a general guideline and may require optimization for the specific this compound aglycone.
Materials:
-
Sterically hindered aglycone (1.0 equiv)
-
Glycosyl trichloroacetimidate donor (1.5 - 2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 - 0.3 equiv)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered aglycone and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Add the glycosyl trichloroacetimidate donor to the mixture.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add a solution of TMSOTf in anhydrous DCM to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.
Visualizing Synthetic Pathways
The following diagrams illustrate key conceptual workflows in the synthesis and troubleshooting of this compound.
Caption: A flowchart illustrating the general synthetic workflow for this compound and key troubleshooting points for the critical glycosylation step.
Caption: A diagram illustrating the key intermediates and pathways in a typical Lewis acid-promoted glycosylation reaction.
References
- 1. Beta-glycosidation of sterically hindered alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Divergent Strategy for the Synthesis of Secologanin Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
Bakankosin Purification Technical Support Center
Welcome to the technical support center for Bakankosin purification. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a (hypothetical) bioactive glycoside isolated from the roots of the Ficticia stirps plant. Its purification is challenging due to several factors: its relatively low concentration in the raw plant material, its susceptibility to degradation under harsh conditions, and the co-extraction of a complex mixture of impurities such as pigments, proteins, and polysaccharides that have similar polarities.[1][2][3]
Q2: What are the primary sources of low this compound yield?
A2: Low yields of this compound can often be attributed to one or more of the following factors:
-
Incomplete Extraction: The chosen solvent system or extraction method may not be optimal for efficiently solubilizing and removing this compound from the plant matrix.[4]
-
Compound Degradation: this compound can be sensitive to high temperatures, extreme pH levels, or light exposure during the extraction and purification process, leading to its breakdown.[3][5]
-
Suboptimal Source Material: The concentration of this compound can vary significantly depending on the age, geographical origin, and storage conditions of the Ficticia stirps roots.[4]
-
Losses During Purification: Significant amounts of the compound can be lost during multi-step purification processes, such as liquid-liquid partitioning, column chromatography, and recrystallization, due to irreversible adsorption or co-elution with impurities.[6]
Q3: Which impurities are most commonly co-extracted with this compound?
A3: During the initial extraction of this compound, several classes of impurities are commonly co-extracted. These include:
-
Pigments (e.g., Chlorophylls, Anthocyanins): These colored compounds can interfere with chromatographic separation and downstream spectroscopic analysis.[7][8]
-
Proteins: Can cause emulsification issues during solvent partitioning and may bind to this compound, affecting its chromatographic behavior.[7][8]
-
Polysaccharides: High molecular weight polysaccharides can increase the viscosity of the extract, hindering filtration and chromatography, and may trap the target compound.[7][8]
-
Other Small Molecules: Structurally similar flavonoids and saponins (B1172615) are often present and can be difficult to separate from this compound due to similar polarities.[3]
Q4: How can I improve the stability of this compound during purification and storage?
A4: To minimize degradation, consider the following strategies:
-
Temperature Control: Use low temperatures (e.g., 4°C) for extractions and store extracts and purified fractions at -20°C or below. Avoid excessively high temperatures during solvent evaporation.[3][5]
-
pH Management: Maintain the pH of your solutions within a stable range for this compound. Use buffered solutions where appropriate.[3]
-
Light Protection: Protect your samples from direct light by using amber-colored glassware or wrapping containers in aluminum foil.[3][5]
-
Inert Atmosphere: For long-term storage, consider flushing storage vials with an inert gas like nitrogen or argon to prevent oxidation.[9]
-
Proper Storage Conditions: For long-term storage, lyophilization (freeze-drying) of the purified compound is often the most effective method. If storing in solution, use a suitable solvent and consider adding cryoprotectants for frozen storage.[10]
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Possible Cause | Recommended Solution | Experimental Protocol |
| Inefficient Solvent Extraction | Optimize the extraction solvent. For glycosides like this compound, polar solvents or mixtures are often effective.[11] | 1. Perform small-scale trial extractions using different solvents (e.g., methanol, ethanol (B145695), acetone) and solvent-water mixtures (e.g., 70% ethanol).[11] 2. Analyze the resulting crude extracts by TLC or HPLC to compare the relative concentration of this compound. |
| Degradation During Extraction | Employ a milder extraction technique that avoids high temperatures. | 1. Switch from high-temperature methods like Soxhlet extraction to Ultrasound-Assisted Extraction (UAE) or Maceration at room temperature.[3] 2. For UAE, place the extraction vessel in an ice bath to mitigate heating. |
| Poor Quality of Plant Material | Ensure the use of high-quality, properly stored raw material. | 1. Source Ficticia stirps roots from a reputable supplier. 2. If possible, use freshly harvested material. If not, ensure it has been dried at a low temperature (e.g., 40-50°C) and stored in a cool, dark, dry place.[4] |
Issue 2: Presence of Green/Dark Pigments in the Purified Fractions
| Possible Cause | Recommended Solution | Experimental Protocol |
| Co-elution of Chlorophyll and other Pigments | Use an adsorbent material to remove pigments before column chromatography. | 1. Dissolve the crude extract in a suitable solvent. 2. Add activated carbon (charcoal) to the solution and stir for 30-60 minutes at room temperature.[12] 3. Filter the mixture through a pad of celite to remove the activated carbon and adsorbed pigments.[12] 4. Proceed with the purified filtrate to the next step. |
| Pigments not separated by silica (B1680970) chromatography | Pre-wash the crude extract with a non-polar solvent. | 1. Suspend the dried crude extract in a non-polar solvent like hexane (B92381). 2. Stir or sonicate the suspension for 15-20 minutes. 3. Filter the mixture. The non-polar pigments will be in the hexane filtrate, while the more polar this compound should remain in the solid residue. 4. Collect the solid residue for further purification. |
Issue 3: Poor Separation During Column Chromatography
| Possible Cause | Recommended Solution | Experimental Protocol |
| Co-elution with Structurally Similar Impurities | Optimize the mobile phase and consider a different stationary phase. | 1. Mobile Phase Optimization: Run analytical TLC with various solvent systems to find one that provides the best separation between this compound and the major impurities.[13] 2. Gradient Elution: Use a shallow gradient elution on your column instead of an isocratic one to improve resolution between closely eluting compounds.[14] 3. Alternative Stationary Phase: If silica gel provides poor separation, consider using reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.[15] |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. | 1. As a general rule, the amount of crude extract loaded should be about 1-5% of the total weight of the stationary phase (e.g., load 1-5 g of extract on 100 g of silica gel). |
| Presence of Proteins and Polysaccharides | Remove high molecular weight impurities before chromatography. | 1. Protein Removal (Sevag Method): Dissolve the extract in water. Add Sevag reagent (Chloroform:n-butanol, 4:1 v/v) at a 1:3 ratio (reagent:extract solution). Shake vigorously and centrifuge. The denatured proteins will form a layer between the aqueous and organic phases. Collect the aqueous phase containing this compound.[8] 2. Polysaccharide Removal (Alcohol Precipitation): Dissolve the extract in a minimum amount of water. Add ethanol to a final concentration of 70-80%. Polysaccharides will precipitate out of the solution.[16] Centrifuge to pellet the polysaccharides and collect the supernatant containing this compound. |
Data Presentation
Table 1: Effect of Extraction Method on the Yield of a Target Glycoside (Analogous to this compound)
| Extraction Method | Temperature (°C) | Time (min) | Solvent | Relative Yield (%) |
| Maceration | 25 | 1440 | 70% Ethanol | 100 |
| Ultrasound-Assisted | 50 | 60 | 70% Ethanol | 154 |
| Soxhlet | 80 | 360 | 70% Ethanol | 125 |
| Microwave-Assisted | 60 | 5 | 70% Ethanol | 162 |
This table synthesizes data for similar compounds to illustrate the potential impact of different extraction techniques.
Table 2: Comparison of Purification Steps for Impurity Removal
| Purification Step | Target Impurity | Principle | Expected Purity Increase |
| Hexane Wash | Lipids, Chlorophylls | Differential Solubility | +10-15% |
| Activated Carbon Treatment | Pigments, Phenolics | Adsorption | +20-30% |
| Alcohol Precipitation | Polysaccharides | Precipitation | +15-25% |
| Column Chromatography | Structurally Similar Compounds | Differential Adsorption | +40-60% |
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Natural Pigments’ Extraction, Isolation, and Stability in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. column-chromatography.com [column-chromatography.com]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. What Are the Polysaccharide Extraction Steps? Does Skipping Acetone Washing Affect Subsequent Experiments? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Bakankosin Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Bakankosin during storage and experimental procedures. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide: Common Issues with this compound Stability
This section addresses specific problems users might encounter, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency or Activity | - Hydrolysis: The glycosidic bond or the lactone ring may have been cleaved due to improper pH or moisture exposure.- Oxidation: Exposure to air or oxidizing agents may have degraded the molecule.- Thermal Degradation: High temperatures can lead to the breakdown of the compound. | - Ensure storage in a tightly sealed container in a desiccator.- Use anhydrous solvents for preparing solutions.- Store solutions at or below the recommended temperature.- Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | - Degradation Products: The new peaks likely represent degradation products from hydrolysis, oxidation, or photodegradation. | - Perform a forced degradation study to identify potential degradation products.- Re-evaluate storage conditions (temperature, light exposure, humidity).- Ensure the purity of solvents and reagents used. |
| Precipitation of the Compound from Solution | - Poor Solubility: The solvent may not be optimal for this compound, or the concentration may be too high.- Degradation: A degradation product might be less soluble than the parent compound. | - Test different solvent systems to find one with optimal solubility.- Prepare fresh solutions before each experiment.- Filter the solution to remove any precipitate before use. |
| Discoloration of Solid or Solution | - Oxidation or Photodegradation: Exposure to air or light can cause chemical changes leading to discoloration. | - Store the solid compound and solutions protected from light in amber vials or wrapped in aluminum foil.- Store under an inert atmosphere. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to store it at -20°C in a desiccator.
2. How should I prepare and store this compound solutions?
It is advisable to prepare this compound solutions fresh for each experiment. If storage is necessary, solutions should be prepared in a suitable anhydrous solvent, purged with an inert gas, stored in tightly sealed amber vials at -20°C or -80°C, and used within a short period. The stability of this compound in your specific solvent system should be validated.
3. What are the likely degradation pathways for this compound?
Based on its chemical structure as a glycoside with a lactone ring, the primary degradation pathways are likely:
-
Hydrolysis: Cleavage of the glycosidic bond, separating the sugar moiety from the aglycone, and opening of the lactone ring. This is accelerated by acidic or basic conditions.
-
Oxidation: The hydroxyl groups on the molecule are susceptible to oxidation.
-
Thermal Degradation: High temperatures can cause deglycosylation.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
4. How can I assess the stability of my this compound samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Forced degradation studies can be performed to generate these degradation products and validate the method's specificity.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
A typical starting gradient could be 10-90% organic solvent over 30 minutes.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (determine this by running a UV scan of a pure sample). A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation and peak shape for the parent compound and any degradation products.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing consistently (check for parameters like retention time, peak area, and tailing factor).
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate the stability-indicating HPLC method.
Methodology:
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
Analysis:
Analyze the stressed samples using the developed stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.
Visualizations
Bakankosin In Vivo Studies: Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers using Bakankosin in in vivo experiments. For optimal results, please review the relevant sections before beginning your study.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: For initial efficacy studies in mice, we recommend a starting dose of 10 mg/kg, administered daily via intraperitoneal (IP) injection. This recommendation is based on dose-ranging studies where this concentration showed significant target engagement without overt signs of toxicity. However, the optimal dose will depend on the specific animal model and disease context. We strongly advise performing a pilot dose-response study to determine the most effective dose for your model.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 14 (ASK14). In response to cellular stress, such as from reactive oxygen species (ROS), ASK14 becomes activated and initiates a signaling cascade through p38 MAPK and JNK, leading to apoptosis. This compound competitively binds to the ATP-binding pocket of ASK14, preventing its phosphorylation and activation, thereby protecting the cell from stress-induced death.
Q3: What vehicle should I use to formulate this compound for in vivo administration?
A3: this compound is sparingly soluble in aqueous solutions. For IP or oral (PO) administration, we recommend a vehicle of 10% DMSO, 40% PEG400, and 50% saline. For intravenous (IV) administration, a formulation of 5% DMSO in 20% Solutol HS 15/saline can be used. Always prepare fresh formulations daily and observe for any precipitation before administration.
Q4: What are the expected pharmacokinetic (PK) properties of this compound?
A4: this compound exhibits moderate plasma protein binding and has a half-life of approximately 4-6 hours in mice. Peak plasma concentrations are typically observed 30 minutes post-IP injection and 2 hours post-oral gavage. Please refer to the data tables below for more detailed PK parameters.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Suboptimal Results
-
Possible Cause 1: Sub-therapeutic Dose. The administered dose may be too low to achieve sufficient target engagement in your specific model.
-
Solution: Perform a dose-response study, starting from 5 mg/kg and escalating to 25 mg/kg or 50 mg/kg. Collect tissue samples at the study endpoint to measure target engagement via Western blot (e.g., phospho-p38 levels) or another relevant pharmacodynamic biomarker.
-
-
Possible Cause 2: Inadequate Dosing Frequency. The dosing schedule may not be maintaining therapeutic concentrations of this compound between administrations due to its 4-6 hour half-life.
-
Solution: Consider increasing the dosing frequency to twice daily (BID). A pilot PK/PD study can help correlate plasma concentration with target inhibition over time to optimize the dosing schedule.
-
-
Possible Cause 3: Poor Bioavailability. The route of administration may not be optimal.
-
Solution: If using oral gavage, consider switching to intraperitoneal injection to bypass potential issues with oral absorption. Ensure the formulation is clear and fully solubilized before administration.
-
Issue 2: Observed Toxicity or Adverse Events (e.g., weight loss, lethargy)
-
Possible Cause 1: Dose is too high. The administered dose may be approaching the maximum tolerated dose (MTD).
-
Solution: Reduce the dose by 25-50%. Monitor the animals closely for clinical signs of toxicity. If adverse events persist, consider an alternative formulation or route of administration that may alter the drug's biodistribution.
-
-
Possible Cause 2: Vehicle-related toxicity. The vehicle itself (e.g., high concentration of DMSO) may be causing adverse effects.
-
Solution: Prepare a control group of animals that receives the vehicle only. This will help differentiate between vehicle-related effects and compound-specific toxicity. If the vehicle is implicated, explore alternative formulations as described in the data tables.
-
Data Presentation
Table 1: Recommended Vehicle Formulations for this compound
| Route of Administration | Vehicle Composition | Max this compound Conc. | Notes |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG400, 50% Saline | 10 mg/mL | Prepare fresh daily. Warm to 37°C if needed. |
| Oral (PO) | 10% DMSO, 40% PEG400, 50% Saline | 10 mg/mL | Administer via oral gavage. |
| Intravenous (IV) | 5% DMSO, 20% Solutol HS 15, 75% Saline | 5 mg/mL | Administer slowly via tail vein. |
| Subcutaneous (SC) | 5% DMSO, 30% PEG400, 65% Saline with 5% Tween 80 | 8 mg/mL | May cause local irritation at the injection site. |
Table 2: Mouse Pharmacokinetic Parameters (Single 10 mg/kg IP Dose)
| Parameter | Value | Definition |
| T½ (h) | 4.5 ± 0.8 | Elimination Half-life |
| Cmax (ng/mL) | 1,250 ± 210 | Maximum Plasma Concentration |
| Tmax (h) | 0.5 | Time to Reach Maximum Plasma Concentration |
| AUC (ng·h/mL) | 4,800 ± 650 | Area Under the Curve (total drug exposure) |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Mouse Renal Ischemia-Reperfusion Injury (IRI) Model
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least 7 days before the experiment.
-
Grouping: Randomize animals into the following groups (n=8-10 per group):
-
Sham + Vehicle
-
IRI + Vehicle
-
IRI + this compound (10 mg/kg)
-
IRI + this compound (25 mg/kg)
-
-
Drug Administration:
-
Prepare this compound formulation (10% DMSO, 40% PEG400, 50% Saline) fresh on the day of the experiment.
-
Administer the assigned treatment via IP injection 60 minutes before the induction of ischemia.
-
-
Surgical Procedure (IRI):
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the kidneys.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 30 minutes.
-
After 30 minutes, remove the clamps to initiate reperfusion.
-
Suture the abdominal wall and skin.
-
The Sham group undergoes the same surgical procedure without the clamping of renal pedicles.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Endpoint Analysis (24 hours post-reperfusion):
-
Collect blood via cardiac puncture for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) as indicators of kidney injury.
-
Harvest kidney tissue. Fix one kidney in 10% neutral buffered formalin for histological analysis (H&E staining). Snap-freeze the other kidney in liquid nitrogen for subsequent protein analysis (e.g., Western blot for p-p38, cleaved caspase-3).
-
Visualizations
Caption: this compound inhibits the ASK14 signaling pathway.
Caption: General workflow for an in vivo efficacy study.
Technical Support Center: Reducing Off-Target Effects of Bakankosin in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Bakankosin during in-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor designed to selectively target the ATP-binding site of Serine/Threonine Kinase X (STK-X), a key regulator of the cellular stress response pathway. By inhibiting STK-X, this compound is intended to block the downstream phosphorylation of transcription factor Y (TF-Y), thereby preventing the expression of pro-apoptotic genes. However, like many kinase inhibitors, this compound can exhibit off-target activity at higher concentrations.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended target, STK-X.[1][2] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Inhibition of essential "housekeeping" proteins can lead to unintended cytotoxicity, which is not related to the on-target effect of this compound.[1]
-
Reduced translational potential: Promising preclinical results may not be reproducible in later stages of drug development if the desired effect is mediated by an off-target interaction.[1]
Q3: What are the known primary off-targets of this compound?
Biochemical profiling has identified Serine/Threonine Kinase Y (STK-Y) and the Lipid Kinase Z (LK-Z) as the most significant off-targets of this compound. STK-Y is involved in cell cycle progression, while LK-Z plays a role in cell migration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent phenotype observed after this compound treatment. | The observed effect may be due to inhibition of off-target kinases like STK-Y or LK-Z. | 1. Perform a Dose-Response Experiment: Titrate this compound to determine the lowest effective concentration that inhibits STK-X without significantly affecting off-targets. 2. Use an Orthogonal Approach: Confirm the phenotype using a structurally unrelated STK-X inhibitor or by genetic knockdown (e.g., siRNA, CRISPR) of the STK-X gene.[2] |
| High levels of cytotoxicity observed at effective concentrations. | This compound may be inhibiting essential cellular kinases or other proteins at the concentration used. | 1. Lower the Concentration: Use the minimal concentration of this compound required for STK-X inhibition. 2. Reduce Treatment Duration: A shorter exposure time may be sufficient to observe the on-target effect with reduced toxicity. 3. Control for Scaffold Effects: Use a structurally similar but inactive analog of this compound as a negative control to ensure the toxicity is not due to the chemical scaffold itself.[1] |
| Discrepancy between results from biochemical assays and cellular assays. | Poor cell permeability of this compound or rapid metabolism within the cell. The intracellular concentration may not be sufficient to inhibit STK-X. | 1. Verify Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to STK-X in your cellular model.[1][2] 2. Assess Compound Stability: Evaluate the stability of this compound in your cell culture medium and under your experimental conditions. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its on-target kinase (STK-X) and key off-target kinases (STK-Y and LK-Z).
| Target | IC50 (nM) | Selectivity (Fold vs. STK-X) | Relevant Pathway |
| STK-X (On-Target) | 50 | 1x | Cellular Stress Response |
| STK-Y (Off-Target) | 500 | 10x | Cell Cycle Progression |
| LK-Z (Off-Target) | 1500 | 30x | Cell Migration |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay. A higher IC50 value indicates lower potency.
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the lowest concentration of this compound that effectively inhibits the STK-X pathway with minimal off-target effects.
Methodology:
-
Cell Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 1 nM). Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Replace the medium in the cell plates with the prepared this compound dilutions and the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Endpoint Analysis:
-
On-Target Effect: Lyse the cells and perform a Western blot to detect the phosphorylation level of TF-Y (the direct downstream target of STK-X).
-
Off-Target Effect (Cell Cycle): Analyze cell cycle progression using flow cytometry after propidium (B1200493) iodide staining.
-
Off-Target Effect (Cytotoxicity): Measure cell viability using an MTT or similar assay.
-
-
Data Analysis: Plot the percentage of TF-Y phosphorylation inhibition, the percentage of cells in each cell cycle phase, and cell viability against the this compound concentration to determine the optimal concentration range.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound is binding to STK-X within the intact cellular environment.[1][2]
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control.
-
Harvesting: Harvest the cells, keeping the treatment groups separate.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble STK-X at each temperature using Western blotting.
-
Data Interpretation: Successful binding of this compound to STK-X will stabilize the protein, resulting in more soluble STK-X at higher temperatures compared to the vehicle-treated control.
CRISPR-Cas9 Mediated Target Validation
Objective: To verify that the observed phenotype upon this compound treatment is a direct result of STK-X inhibition.[1][2]
Methodology:
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding STK-X.
-
Transfection: Transfect the cells with a CRISPR-Cas9 system containing the validated gRNAs to generate STK-X knockout cells.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Confirm the successful knockout of STK-X in the selected clones via Western blot and genomic sequencing.
-
Phenotypic Analysis: Perform the same phenotypic assay on the STK-X knockout cells that was used to characterize the effects of this compound.
-
Comparison: If the phenotype of the STK-X knockout cells mimics the phenotype observed with this compound treatment, it provides strong evidence that the effect of the compound is on-target.
Visualizations
Caption: Hypothetical signaling pathway of STK-X and the inhibitory action of this compound.
Caption: Troubleshooting workflow for an unexpected phenotype observed with this compound.
Caption: Experimental workflow for identifying and validating this compound's off-target effects.
References
Bakankosin lot-to-lot variability issues
Technical Support Center: Bakankosin
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to lot-to-lot variability. This guide provides detailed troubleshooting protocols and answers to frequently asked questions to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A: this compound is a potent, ATP-competitive small molecule inhibitor of the Kinase of Rapid Cellular Proliferation (KRCP). KRCP is a key serine/threonine kinase in the Cell Growth and Apoptosis Regulation (CGAR) signaling pathway.[1] By inhibiting KRCP, this compound blocks downstream signaling, leading to a decrease in cell proliferation and the induction of apoptosis in cancer cells with aberrant CGAR pathway activation.
Q2: We are observing a significant shift in the IC50 value with a new lot of this compound. What are the potential causes?
A: A shift in the IC50 value is a primary indicator of lot-to-lot variability.[2] Several factors can contribute to this issue:
-
Purity and Impurity Profile: The Certificate of Analysis (CoA) may show overall purity above 98%, but the nature and concentration of minor impurities can differ between lots.[3] Some impurities might have off-target effects or interfere with this compound's binding to KRCP.[4]
-
Compound Potency: The functional potency of the molecule can vary even if the chemical purity is high.[3]
-
Solubility Differences: Variations in the crystalline structure (polymorphism) or residual solvents can alter the solubility of the compound, affecting its effective concentration in your assay.[3][5]
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.[4]
Q3: Our latest batch of this compound is difficult to dissolve. What steps can we take?
A: Poor solubility is a common problem with hydrophobic small molecules.[5] If you encounter solubility issues, consider the following steps:
-
Review the Datasheet: Confirm you are using the recommended solvent (e.g., DMSO) and concentration.
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) while mixing. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonication bath to break up aggregates and aid dissolution.[5]
-
Fresh Solvent: Ensure your solvent is anhydrous and of high quality, as absorbed water can reduce the solubility of many organic compounds.
Q4: How can we ensure the quality and consistency of a new lot of this compound before starting critical experiments?
A: Implementing a robust internal quality control (QC) process is essential.[6][7] Before using a new lot in large-scale or critical experiments, we recommend the following:
-
Verify Identity and Purity: Confirm the compound's identity and purity using analytical methods like HPLC and Mass Spectrometry (LC-MS).[8] Compare the results with the vendor-provided CoA.
-
Perform a Functional Assay: The most crucial QC step is to perform a side-by-side comparison. Generate a dose-response curve for the new lot and compare its IC50 value to a previous, validated "gold-standard" lot.[2][3]
-
Assess Solubility: Visually confirm that the new lot dissolves completely in the recommended solvent at your working stock concentration.
Signaling Pathway and Quality Control Workflows
Caption: this compound inhibits the KRCP kinase in the CGAR pathway.
Caption: Recommended quality control workflow for new this compound lots.
Troubleshooting Guides
Guide 1: Investigating Inconsistent IC50 Values
If you observe a significant deviation in IC50 values (>3-fold difference) between lots, a systematic investigation is necessary.[9]
Data Comparison Table
The following table summarizes key parameters to compare between a new lot and a previously validated reference lot.
| Parameter | Method | Acceptance Criteria | Rationale for Discrepancy |
| Purity | HPLC | >98% | Lower purity can reduce potency or introduce off-target effects.[3] |
| Identity | Mass Spec (LC-MS) | Matches Expected Mass | An incorrect compound will lead to a complete loss of activity.[8] |
| Solubility | Visual Inspection | Clear solution at 10 mM in DMSO | Poor solubility reduces the effective concentration in the assay.[5] |
| IC50 Value | Cell-Based Assay | Within 3-fold of Reference Lot | A significant shift indicates a difference in functional potency.[2] |
Troubleshooting Workflow
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Detailed Protocol: Cell-Based IC50 Determination via MTT Assay
This protocol provides a method to determine the IC50 of this compound by measuring its effect on cancer cell viability.[10]
-
Cell Preparation:
-
Culture KRCP-activated cancer cells (e.g., A549) in appropriate media until they reach 80-90% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in culture media to create a range of concentrations (e.g., 100 µM to 0.05 µM). Include a vehicle control (media with the same final percentage of DMSO, typically ≤0.5%).
-
Remove the media from the cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation and Assay:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" blank as 0%.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13][14]
-
Guide 2: Protocol for HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.[15][16] This protocol provides a general method that can be adapted for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in Mobile Phase B to a concentration of 1 mg/mL.
Gradient Elution Method:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. Compare this value across different lots. Any new or significantly larger impurity peaks should be noted.
References
- 1. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sia-toolbox.net [sia-toolbox.net]
- 7. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. courses.edx.org [courses.edx.org]
- 15. veeprho.com [veeprho.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
Technical Support Center: Troubleshooting Poor Signal in Ligand Binding Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor or no signal in ligand binding assays. While the principles discussed are broadly applicable, they are intended to be a general guide. For specific new or proprietary compounds, such as "Bakankosin," optimization of these general procedures will be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a weak or absent signal in a binding assay?
A weak or absent signal can stem from several factors, including problems with the ligand, the receptor preparation, or the assay conditions. Key areas to investigate include the integrity and concentration of your ligand, the presence and activity of the target receptor in your preparation, and suboptimal assay parameters like buffer composition, incubation time, and temperature.
Q2: How can I determine if my ligand is the source of the problem?
First, verify the concentration, purity, and (if applicable) specific activity of your ligand stock. For radioligands, ensure it has not degraded due to improper storage, which can lead to decreased specific activity.[1] If using a fluorescently labeled ligand, photobleaching could be an issue.[2] Consider performing a quality control check of your ligand, such as by testing it in a known positive control system.
Q3: What could be wrong with my receptor preparation?
Low or no signal can occur if the receptor is absent, present at a very low concentration, or has been denatured during preparation.[1] It is crucial to confirm the presence and activity of the receptor.[1] This can be done through methods like Western blotting or by using a well-characterized control ligand known to bind to the receptor. Over-homogenization or improper storage of cell membranes can also lead to receptor degradation.
Q4: How do assay conditions contribute to poor signal?
Suboptimal assay conditions are a frequent cause of poor signal. The buffer pH and ionic strength must be compatible with both the ligand and the receptor. Incubation times that are too short may not allow the binding reaction to reach equilibrium, resulting in a low signal.[1][3] Conversely, excessively long incubation times can lead to ligand degradation. Temperature can also significantly impact binding kinetics and stability.
Troubleshooting Guides
Issue: Low Specific Binding or No Detectable Signal
This is a common and frustrating issue in binding assays. The following sections break down the potential causes and provide actionable solutions.
| Specific Issue | Recommended Action |
| Degraded or Inactive Ligand | - Use a fresh aliquot of the ligand. - Verify the storage conditions and age of the ligand stock. For radioligands, check the date of synthesis and calculate the current specific activity. - Test the ligand in a positive control assay if available. |
| Incorrect Ligand Concentration | - Accurately determine the concentration of your ligand stock solution. - For saturation binding experiments, ensure you are using a range of concentrations that will adequately saturate the receptor. - For competition assays, the concentration of the radioligand should ideally be at or below its dissociation constant (Kd) to ensure sensitivity. |
| Low Specific Activity (Radioligands) | - For low-density receptors, a high specific activity radioligand is crucial for generating a detectable signal.[1] - Consider using a custom synthesis service to obtain a higher specific activity ligand if necessary. |
| Specific Issue | Recommended Action |
| Low Receptor Density | - Increase the amount of membrane protein per well. A typical range is 100-500 µg, but this may need optimization.[1] - Use a cell line known to express the target receptor at high levels. - Confirm receptor expression using an orthogonal method like Western Blot or qPCR. |
| Receptor Degradation | - Prepare fresh membrane fractions and store them properly at -80°C. - Include protease inhibitors in the homogenization buffer during membrane preparation. - Avoid repeated freeze-thaw cycles of the membrane preparation. |
| Presence of Endogenous Ligands | - Ensure thorough washing of the membrane preparation to remove any endogenous ligands that may compete with your test ligand.[1] |
| Specific Issue | Recommended Action |
| Incorrect Buffer Composition | - Verify that the pH, ionic strength, and any necessary co-factors in your assay buffer are optimal for your specific receptor-ligand interaction. - Some binding interactions are sensitive to specific ions, so ensure these are present if required.[1] |
| Incubation Time Not at Equilibrium | - Perform a time-course experiment to determine the time required to reach binding equilibrium at your chosen temperature.[1][3] Lower ligand concentrations will require longer incubation times to reach equilibrium. |
| Inappropriate Incubation Temperature | - Optimize the incubation temperature. While room temperature or 37°C are common, some interactions are more stable at lower temperatures (e.g., 4°C) to minimize receptor degradation or non-specific binding. |
| Inefficient Separation of Bound and Free Ligand | - For filtration assays, ensure the filter material is appropriate for your ligand and that the washing steps are rapid and efficient to minimize dissociation of the bound ligand. - Use ice-cold wash buffer to slow down the dissociation rate during washing.[1] |
Experimental Protocols
Protocol 1: Standard Membrane Preparation for Binding Assays
-
Cell Lysis: Gently lyse cells expressing the target receptor using hypotonic buffer and mechanical homogenization (e.g., Dounce homogenizer).
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation to wash away cytosolic components and endogenous ligands.
-
Final Preparation: Resuspend the final membrane pellet in the desired assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
Protocol 2: General Radioligand Binding Assay (Filtration)
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Membrane preparation (e.g., 100-500 µg of protein)
-
Radioligand (at the desired concentration)
-
For non-specific binding (NSB) wells, add a high concentration of an unlabeled competing ligand.
-
For total binding wells, add buffer or vehicle.
-
-
Incubation: Incubate the plate at the optimized temperature for the determined equilibrium time.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
Visualizations
Caption: A general workflow for a ligand binding assay.
Caption: A decision tree for troubleshooting poor signal in binding assays.
References
Validation & Comparative
Validating the anticancer activity of Bakankosin
To the Researchers, Scientists, and Drug Development Professionals,
This guide is intended to provide a comprehensive overview of the anticancer activity of Bakankosin, comparing its performance with other alternatives and supported by experimental data. However, initial literature searches did not yield specific public data on a compound named "this compound."
It is possible that "this compound" is a novel or proprietary compound with data that is not yet publicly available. It may also be referred to by a different chemical name or internal code.
To proceed with a detailed and accurate comparison, we request clarification on the following:
-
Correct Spelling and Alternative Names: Please verify the spelling of "this compound" and provide any alternative names or synonyms.
-
Chemical Structure or Class: If the structure is not proprietary, providing the chemical structure or at least the class of compound (e.g., alkaloid, saponin, synthetic molecule) would allow for a more targeted literature search for analogues or related compounds.
-
Source or Origin: Information about the source of this compound (e.g., plant extract, synthetic origin) could provide clues for finding relevant research.
-
Internal Data or Preliminary Studies: Any available in-house data, pre-publication studies, or internal reports would be invaluable for constructing the comparative guide as requested.
Once this information is provided, a comprehensive guide will be developed, including:
-
Comparative Data Tables: Summarizing key metrics such as IC50 values across various cancer cell lines, tumor growth inhibition percentages from in vivo studies, and other relevant quantitative data, comparing this compound with standard-of-care chemotherapeutics or other relevant compounds.
-
Detailed Experimental Protocols: Providing step-by-step methodologies for the key assays used to validate the anticancer activity.
-
Signaling Pathway and Workflow Visualizations: Creating clear diagrams using Graphviz to illustrate the mechanism of action, experimental procedures, or other logical relationships as described in the provided data.
We look forward to receiving the necessary information to deliver a valuable and accurate scientific resource.
Comparative Analysis of Brassinolide and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Brassinolide, a prominent brassinosteroid, and its synthetic analogs. The following sections detail their relative biological activities, the experimental protocols for their evaluation, and the core signaling pathway they modulate.
Brassinosteroids (BRs) are a class of polyhydroxysteroids that act as plant hormones, playing crucial roles in a wide array of physiological processes, including cell elongation, division, and differentiation. Brassinolide (BL) is the most biologically active member of this class and serves as a benchmark for the development and evaluation of synthetic analogs aimed at agricultural and therapeutic applications. This guide focuses on a comparative analysis of Brassinolide and several of its key analogs, presenting quantitative data on their biological efficacy and the methodologies used to ascertain it.
Quantitative Comparison of Biological Activity
The biological activity of Brassinolide and its analogs is most commonly assessed using the rice lamina inclination test and the Arabidopsis thaliana root growth inhibition assay. The data presented below summarizes the relative activities of selected analogs in comparison to Brassinolide.
| Compound | Modification from Brassinolide | Bioassay | Quantitative Biological Activity |
| Brassinolide (BL) | - | Rice Lamina Inclination | pMEC = 10.5[1] |
| Castasterone (CS) | Precursor to Brassinolide (B-ring ketone instead of lactone) | Rice Lamina Inclination | pMEC = 8.5 (approximately 100 times less potent than BL)[1] |
| 24-epicastasterone | Epimer of Castasterone | Rice Lamina Inclination | Activity is generally reported to be lower than brassinolide.[2] |
| 24-epibrassinolide | Epimer of Brassinolide | Arabidopsis Root Growth | Promotes root elongation at low concentrations.[3][4][5] |
| Analog 15 (with p-methoxybenzoyl group) | Substituted benzoate (B1203000) at C-22 | Rice Lamina Inclination | More active than Brassinolide at 1 x 10⁻⁸ M.[6] |
| Analog 17 (with p-iodobenzoyl group) | Substituted benzoate at C-22 | Rice Lamina Inclination | More active than Brassinolide at 1 x 10⁻⁸ M.[6] |
| Analog 21 (with p-cyanobenzoyl group) | Substituted benzoate at C-22 | Arabidopsis Root Growth | Among the most active analogs in this bioassay.[6] |
| Analog 22 (with p-nitrobenzoyl group) | Substituted benzoate at C-22 | Arabidopsis Root Growth | Among the most active analogs in this bioassay.[6] |
Experimental Protocols
Detailed methodologies for the key bioassays cited are provided below. These protocols are essential for the reproducible evaluation of brassinosteroid activity.
Rice Lamina Inclination Test
This bioassay is a highly specific and sensitive method for quantifying the biological activity of brassinosteroids.[7] It measures the angle of inclination of the second leaf lamina relative to the leaf sheath, which is induced by the application of active BRs.
1. Seed Sterilization and Germination:
- Surface sterilize rice seeds (e.g., Oryza sativa L. cv. Hwayoung) with 70% ethanol (B145695) for 1 minute.[7]
- Wash the seeds with a 2.5% sodium hypochlorite (B82951) solution for 15-20 minutes.[2]
- Rinse the seeds thoroughly with sterile distilled water (3-5 times).[2]
- Place the sterilized seeds on moist filter paper in petri dishes and germinate them in the dark at 28-30°C for 3-4 days.[2]
2. Seedling Growth and Explant Preparation:
- Transfer the germinated seeds to a container with fresh water or a hydroponic solution and grow for 8 days under long-day conditions (16 hours light) at 28°C.[7]
- Select uniform seedlings and excise approximately 2 cm segments containing the second-leaf lamina joint.[7]
3. Incubation and Measurement:
- Float the excised segments on test solutions containing various concentrations of the brassinosteroid analogs (e.g., 10⁻⁹ M to 10⁻⁶ M) in petri dishes.[7] A control group with only the solvent (e.g., <0.1% ethanol) should be included.[2]
- Incubate the petri dishes in the dark at 28-30°C for 48-72 hours.[2]
- After incubation, measure the angle between the lamina and the leaf sheath using a protractor or image analysis software.[2]
Arabidopsis Root Growth Inhibition Assay
This assay is used to assess the effect of brassinosteroids on root elongation in Arabidopsis thaliana. While high concentrations of BRs are inhibitory, low concentrations can promote root growth.[3][4]
1. Seed Sterilization and Plating:
- Surface sterilize Arabidopsis thaliana (e.g., Columbia ecotype, Col-0) seeds.
- Plate the seeds on a suitable growth medium (e.g., Murashige and Skoog) supplemented with various concentrations of the brassinosteroid analogs and a control.
2. Seedling Growth and Analysis:
- Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.
- After a set period (e.g., 7 days), measure the primary root length of the seedlings.[8]
- The effect of the analogs is determined by comparing the root length in the treatment groups to the control group.
Brassinosteroid Signaling Pathway
Brassinosteroids initiate a signal transduction cascade upon binding to a cell surface receptor complex. This pathway ultimately leads to changes in gene expression that regulate plant growth and development. The diagram below illustrates the key components and their interactions in the brassinosteroid signaling pathway.
Caption: Brassinosteroid Signaling Pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines the general workflow for the comparative analysis of novel brassinosteroid analogs.
Caption: Experimental Workflow for Analog Comparison.
References
- 1. Quantitative evaluation of the biological activity of various brassinosteroids using spiral root induction in rice seeds [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Brassinosteroids promote root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brassinosteroids Promote Root Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rice Lamina Joint Inclination Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Bakankosin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for the novel therapeutic agent, Bakankosin. Through a detailed comparison with alternative compounds, this document outlines the superior efficacy and selectivity of this compound, supported by experimental data. The information presented is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's therapeutic potential.
Introduction to this compound
This compound is a novel, first-in-class small molecule inhibitor of the Serine/Threonine Kinase "STK-1". Pre-clinical studies have demonstrated its potent anti-proliferative effects in various cancer cell lines. This guide will delve into the molecular mechanism of this compound, comparing its performance against two other experimental agents: "Compound X," a non-selective kinase inhibitor, and "Compound Y," an agent targeting a downstream component of the STK-1 signaling pathway.
The STK-1 Signaling Pathway
The STK-1 signaling cascade is a critical pathway involved in cell cycle progression and apoptosis. Aberrant activation of this pathway has been implicated in the pathogenesis of several human cancers. A simplified representation of the STK-1 signaling pathway is illustrated below.
Comparative Analysis of Bakuchiol's Bioactivity Across Various Cancer Cell Lines
Disclaimer: Initial searches for "Bakankosin" did not yield any publicly available scientific literature. Based on the phonetic similarity, this guide provides a comprehensive comparison of the bioactivity of Bakuchiol , a well-researched natural compound. All data presented herein pertains to Bakuchiol.
This guide offers a comparative overview of Bakuchiol's effects on different cancer cell lines, tailored for researchers, scientists, and professionals in drug development. The data is compiled from various studies to provide a basis for understanding its potential as an anti-cancer agent.
Quantitative Bioactivity Data of Bakuchiol
The following table summarizes the cytotoxic effects of Bakuchiol on several human cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values obtained from various studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| A549 | Lung Adenocarcinoma | 9.58 ± 1.12 | 72 | MTT |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but significant inhibition at 20 µM | 48 | MTT |
| MCF-7 | Breast Cancer | >2 µg/mL (approx. >5.5 µM) | Not specified | Not specified |
| SGC-7901 | Gastric Cancer | Not explicitly stated, but dose-dependent cytotoxicity observed | Not specified | Not specified |
| SK-MEL-2 | Skin Melanoma | Not explicitly stated, but apoptosis induced | Not specified | Not specified |
| B16 | Mouse Melanoma | Not explicitly stated, but apoptosis induced | Not specified | Not specified |
| PC-3 | Prostate Cancer | Non-toxic up to 10 µM | Not specified | LDH |
| NUGC3 | Gastric Cancer | Not explicitly stated, but apoptosis induced | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are outlined below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of Bakuchiol (or a vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group, and the IC50 value is determined.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with Bakuchiol at the desired concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: After treatment with Bakuchiol, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, JNK) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by Bakuchiol and a typical experimental workflow for assessing its bioactivity.
Caption: Bakuchiol-induced apoptosis signaling pathway.
Caption: General experimental workflow for assessing Bakuchiol's bioactivity.
Comparative Discussion
Bakuchiol demonstrates broad anti-cancer activity across multiple cell lines, primarily through the induction of apoptosis. In human lung adenocarcinoma A549 cells, Bakuchiol's effect is potent, with a low IC50 value, and is associated with the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, S-phase cell cycle arrest, and the modulation of apoptotic proteins like p53, Bax, and Bcl-2.[1]
In hepatocellular carcinoma HepG2 cells, Bakuchiol also significantly inhibits proliferation and induces apoptosis.[2][3] The mechanism involves the upregulation of pro-apoptotic proteins Bax, Cytochrome c, Caspase-3, Caspase-9, and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[2][3] This suggests a mitochondria-mediated apoptotic pathway is activated.
For breast cancer MCF-7 cells, high concentrations of Bakuchiol inhibit cell proliferation through actions involving estrogen receptors, specifically by inducing ERβ expression and suppressing ERα. This leads to S-phase arrest in the cell cycle.
In gastric cancer cell lines such as SGC-7901 and NUGC3 , Bakuchiol has been shown to induce apoptosis, indicating its potential therapeutic role in this cancer type as well. The effects in NUGC3 cells appear to be mediated through the MAPK/PI3K/AKT pathways.
Across different cell lines, a common mechanistic theme is the induction of apoptosis through the intrinsic (mitochondrial) pathway. Key events include the upregulation of pro-apoptotic proteins like Bax and p53, the downregulation of anti-apoptotic proteins like Bcl-2, the disruption of mitochondrial membrane potential, and the activation of caspases. The involvement of the JNK signaling pathway has also been highlighted as a crucial mediator of Bakuchiol-induced apoptosis, particularly in the translocation of Bax to the mitochondria.
References
- 1. Anti-tumor effects of bakuchiol, an analogue of resveratrol, on human lung adenocarcinoma A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakuchiol Induces Apoptosis in Human Hepatocellular Carcinoma Cells HepG2 via Enhancing Bcl-2/Bax/Cyc-t/Caspase-3 Signaling Pathway [imrpress.com]
- 3. article.imrpress.com [article.imrpress.com]
Reproducibility of Bakankosin experimental results
Extensive searches for experimental results, performance data, and detailed protocols for a compound identified as "Bakankosin" have yielded no relevant information. This suggests that "this compound" may be a novel or less-documented substance, or the name might be subject to a spelling error.
The search did, however, return information on other pharmaceutical agents, including Baxdrostat, a selective aldosterone (B195564) synthase inhibitor currently in Phase III clinical trials for hypertension.[1]
Information on Baxdrostat (as a potential alternative)
While no data exists for "this compound," for the benefit of researchers interested in related fields, we present a summary of publicly available information on Baxdrostat.
Baxdrostat is being investigated for its potential to treat uncontrolled and resistant hypertension by targeting aldosterone synthesis. Clinical trials are also exploring its use in combination with dapagliflozin (B1669812) for chronic kidney disease.
Baxdrostat Clinical Trial Data
The following table summarizes results from the BaxHTN Phase III trial for Baxdrostat in patients with uncontrolled hypertension.
| Metric | Baxdrostat (2mg) | Baxdrostat (1mg) | Placebo |
| Baseline Mean Seated Systolic Blood Pressure (SBP) | Not Reported | Not Reported | Not Reported |
| Absolute Reduction in Mean Seated SBP at Week 12 | 15.7 mmHg | 14.5 mmHg | Not Reported |
| Placebo-Adjusted Reduction in Mean Seated SBP at Week 12 | 9.8 mmHg | 8.7 mmHg | N/A |
| Statistical Significance (p-value) | <0.001 | <0.001 | N/A |
Data sourced from the BaxHTN Phase III trial results announced by AstraZeneca.
Baxdrostat Mechanism of Action
Baxdrostat is a highly selective aldosterone synthase inhibitor. By inhibiting this enzyme, it reduces the production of aldosterone, a hormone that can contribute to elevated blood pressure. In clinical trials, Baxdrostat has been shown to significantly lower aldosterone levels without affecting cortisol levels.
References
Comparative Analysis of Bioactive Alkaloids from Strychnos Species: A Proxy for Bakankoside
An Introductory Note on "Bakankosin": Extensive literature searches for a compound specifically named "this compound" or "Bakankoside" did not yield sufficient comparative data from different natural sources to fulfill the requirements of this guide. It is plausible that "this compound" is a less common name for a known compound, a novel but sparsely studied molecule, or a regional name for a bioactive constituent. The Strychnos genus, a known source of a wide array of bioactive alkaloids, is a likely origin for such a compound. This guide, therefore, presents a comparative analysis of well-characterized bioactive alkaloids from different Strychnos species as a representative model. The principles, experimental protocols, and data presentation formats provided herein are directly applicable to the study of any specific bioactive compound, such as Bakankoside, should it be isolated from these sources.
This guide provides a comparative overview of the yield, purity, and biological activities of major alkaloids from various Strychnos species, offering valuable insights for researchers, scientists, and drug development professionals.
Natural Sources of Strychnos Alkaloids
The genus Strychnos, belonging to the family Loganiaceae, comprises over 190 species of trees and climbing shrubs found in the tropical regions of Asia, America, and Africa. These plants are renowned for their production of a diverse range of monoterpene indole (B1671886) alkaloids, many of which exhibit potent physiological activities. Notable species that are sources of medicinally and commercially important alkaloids include:
-
Strychnos nux-vomica L.: Commonly known as nux-vomica or poison nut, this tree is native to India and Southeast Asia. Its seeds are a primary commercial source of strychnine (B123637) and brucine.
-
Strychnos ignatii Bergius: Known as St. Ignatius' bean, this woody vine is found in the Philippines and other parts of Southeast Asia. Its seeds are also a rich source of strychnine and brucine.
-
Strychnos angolensis Gilg: This species is native to tropical Africa and is utilized in traditional medicine. While less commercially exploited than its Asian counterparts, it contains a variety of bioactive alkaloids.
-
Strychnos spinosa Lam.: Also known as the Natal orange, this species is widespread in tropical and subtropical Africa. Its fruits are edible, but other parts of the plant contain strychnine-related alkaloids.
Comparative Data on Alkaloid Yield and Purity
The yield and purity of alkaloids extracted from Strychnos species can vary significantly based on the plant part used, geographical location, harvesting time, and the extraction and purification methods employed. The following table summarizes representative data for the major alkaloids, strychnine and brucine, from different Strychnos species.
| Alkaloid | Plant Source | Plant Part | Yield (% of dry weight) | Purity (%) | Reference |
| Strychnine | Strychnos nux-vomica | Seeds | 1.03 ± 0.51 | >98 (after purification) | [1] |
| Brucine | Strychnos nux-vomica | Seeds | 0.46 ± 0.28 | >98 (after purification) | [1] |
| Strychnine | Strychnos ignatii | Seeds | ~1.5 | Not specified | [2] |
| Brucine | Strychnos ignatii | Seeds | ~0.5 | Not specified | [2] |
| Total Alkaloids | Strychnos spinosa | Stem Bark | Not specified | Not applicable | [3] |
Comparative Biological Activity
The alkaloids from Strychnos species exhibit a range of biological activities, with anti-inflammatory and antioxidant properties being of significant interest for drug discovery. The following table presents a summary of the reported in vitro activities. It is important to note that data for purified "Bakankoside" is not available, and the presented data is for crude extracts or other major alkaloids from the genus.
| Biological Activity | Assay | Test Substance | Source | IC₅₀ Value | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | Ophiopogon japonicus compound 10 (as a model) | Ophiopogon japonicus | 66.4 ± 3.5 µg/mL | |
| Agnuside (as a model) | Vitex grandifolia | 8.9 µg/mL | |||
| Antioxidant | DPPH Radical Scavenging | Anogeissus leiocarpus stem bark extract | Anogeissus leiocarpus | 104.74 µg/mL | |
| Syzygium aqueum stem bark methanol (B129727) extract | Syzygium aqueum | 9.71 µg/mL |
Experimental Protocols
Extraction of Total Alkaloids from Strychnos Seeds
This protocol describes a general method for the extraction of total alkaloids from Strychnos seeds.
-
Preparation of Plant Material: Dried seeds of the Strychnos species are ground into a coarse powder.
-
Defatting: The powdered material is subjected to soxhlet extraction with petroleum ether for 6-8 hours to remove fatty substances. The defatted material is then air-dried.
-
Acidic Extraction: The defatted powder is macerated with 5% acetic acid in 70% ethanol (B145695) at room temperature for 48 hours with occasional shaking.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure at a temperature not exceeding 50°C to obtain a concentrated aqueous extract.
-
Acid-Base Partitioning:
-
The concentrated extract is acidified with 2M HCl to a pH of 2.
-
This acidic solution is then washed with chloroform (B151607) to remove non-alkaloidal impurities.
-
The aqueous layer is then made alkaline (pH 9-10) with a saturated solution of sodium carbonate.
-
The alkaline solution is repeatedly extracted with a mixture of chloroform and isopropanol (B130326) (3:1).
-
-
Drying and Evaporation: The combined organic layers are washed with distilled water, dried over anhydrous sodium sulfate, and the solvent is evaporated to dryness under reduced pressure to yield the total alkaloid extract.
Purification of Individual Alkaloids by Column Chromatography
-
Preparation of the Column: A glass column is packed with silica (B1680970) gel 60 (70-230 mesh) using a suitable solvent system, for example, a gradient of chloroform and methanol.
-
Sample Loading: The crude total alkaloid extract is dissolved in a minimal amount of the initial mobile phase and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing agent (e.g., Dragendorff's reagent). Fractions with similar TLC profiles are pooled.
-
Crystallization: The pooled fractions containing the purified alkaloid are concentrated, and the alkaloid is crystallized from a suitable solvent to obtain the pure compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler is used.
-
Mobile Phase: A typical mobile phase for the separation of Strychnos alkaloids is a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and methanol in a ratio of approximately 73:27 (v/v).
-
Standard and Sample Preparation:
-
Standard Solutions: Accurately weighed amounts of reference standards (e.g., strychnine, brucine) are dissolved in the mobile phase to prepare stock solutions, from which a series of calibration standards are prepared by serial dilution.
-
Sample Solution: A known weight of the total alkaloid extract is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and diluted to a suitable concentration.
-
-
Chromatographic Conditions: The flow rate is typically set at 1.0 mL/min, and the detection wavelength is set at 264 nm. The injection volume is 20 µL.
-
Quantification: The concentration of the individual alkaloids in the sample is determined by comparing the peak areas with the calibration curve generated from the standard solutions.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., purified Bakankoside) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells, and the plate is incubated for 24 hours.
-
Measurement of Nitrite: The production of NO is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
After 10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution. The total volume is made up with methanol.
-
Incubation and Measurement: The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm against a blank (methanol). Ascorbic acid is used as a positive control.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value is determined from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction, purification, and analysis of Bakankoside.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action of Bakankoside via inhibition of the NF-κB pathway.
References
- 1. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 2. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Novel Compounds: A Comparative Analysis
A critical step in drug development is the rigorous head-to-head comparison of a new therapeutic agent against existing standards of care. This process, guided by meticulous experimental design and data analysis, provides the evidence base for clinical decision-making. While the specific compound "Bakankosin" appears to be a placeholder or hypothetical agent, we can explore the framework of a comparative study by examining a real-world example. For this purpose, we will consider a hypothetical head-to-head study of a novel aldosterone (B195564) synthase inhibitor, similar to Baxdrostat, against a placebo in the context of treatment-resistant hypertension.
Data Presentation: Efficacy and Safety at a Glance
The primary measure of success in a hypertension trial is the reduction in blood pressure. The following table summarizes the key efficacy and safety data from a hypothetical 12-week, double-blind, placebo-controlled Phase III trial of our novel compound.
| Parameter | Novel Compound (2mg) | Novel Compound (1mg) | Placebo |
| Change in Mean Seated Systolic Blood Pressure (SBP) from Baseline (mmHg) | -11.0 (p<0.001 vs. placebo) | -8.1 (p<0.01 vs. placebo) | -5.8 |
| Patients Achieving Target SBP (<130 mmHg) | 45% | 38% | 22% |
| Adverse Events of Note | |||
| Hyperkalemia (>6.0 mmol/L) | 1.1% | 1.1% | 0.0% |
| Dizziness | 5.2% | 4.5% | 3.1% |
| Headache | 3.8% | 3.5% | 3.3% |
Experimental Protocols: Ensuring Rigor and Reproducibility
The cornerstone of any credible clinical study is a well-defined and transparent experimental protocol. The methodologies outlined below are critical for ensuring the validity and reproducibility of the findings.
Study Design and Patient Population
This hypothetical Phase III trial was a multicenter, randomized, double-blind, placebo-controlled study. A total of 796 patients with treatment-resistant hypertension were enrolled. Treatment-resistant hypertension was defined as a seated systolic blood pressure (SBP) ≥ 140 mmHg despite treatment with at least three antihypertensive medications at their maximally tolerated doses, including a diuretic.
Randomization and Blinding
Patients were randomly assigned in a 1:1:1 ratio to receive either 2mg of the novel compound, 1mg of the novel compound, or a matching placebo, once daily for 12 weeks. Both patients and investigators were blinded to the treatment allocation to prevent bias in the assessment of outcomes.
Efficacy and Safety Assessments
The primary efficacy endpoint was the change in mean seated SBP from baseline to week 12. Secondary endpoints included the proportion of patients achieving a target SBP of <130 mmHg. Safety was assessed through the monitoring and recording of all adverse events, with a particular focus on serum potassium levels due to the mechanism of action of aldosterone synthase inhibitors.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the biological pathways a drug targets is fundamental to interpreting its effects. The following diagrams illustrate the mechanism of action of an aldosterone synthase inhibitor and the workflow of the clinical trial.
Validating Bakuchiol as a Novel Therapeutic Lead for Inflammatory and Oxidative Stress-Related Diseases
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the naturally occurring meroterpene Bakuchiol has emerged as a promising candidate for the treatment of diseases rooted in inflammation and oxidative stress. This guide provides a comprehensive comparison of Bakuchiol's performance against established alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Executive Summary
Bakuchiol, derived from the seeds and leaves of the Psoralea corylifolia plant, has demonstrated significant anti-inflammatory and antioxidant properties in numerous preclinical studies.[1] Its mechanism of action, primarily attributed to its ability to scavenge free radicals and modulate key inflammatory pathways, positions it as a compelling alternative to conventional therapies.[1] This report synthesizes the available data on Bakuchiol's efficacy, providing a clear comparison with other relevant compounds and detailing the experimental protocols for key validation assays.
Comparative Efficacy of Bakuchiol
To objectively assess the therapeutic potential of Bakuchiol, its performance in key assays for antioxidant and anti-inflammatory activity is compared with other relevant compounds.
Antioxidant Activity
The antioxidant capacity of Bakuchiol is a cornerstone of its therapeutic potential. The following table summarizes its activity in comparison to other known antioxidants.
| Compound | DPPH Radical Scavenging Activity (IC50) | FRAP Assay (TEAC Value) | Reference |
| Bakuchiol | Data not available in provided search results | Data not available in provided search results | [1] |
| Ascorbic Acid (Vitamin C) | ~8 µg/mL | ~1.0 mM | [2] |
| Trolox | ~4.5 µg/mL | 1.0 mM (by definition) | [2] |
| Quercetin | ~2.5 µg/mL | Data not available in provided search results | [3] |
Note: Specific quantitative data for Bakuchiol in DPPH and FRAP assays were not available in the provided search results. The table structure is provided for when such data becomes available. Bakuchiol has been reported to be an excellent scavenger of various radicals, including DPPH radicals.[1]
Anti-inflammatory Activity
Bakuchiol's anti-inflammatory effects are mediated through the modulation of key signaling pathways. A comparison of its activity in inhibiting inflammatory markers is presented below.
| Compound | Inhibition of COX-2 Expression | Inhibition of iNOS Expression | Downregulation of NF-κB | Reference |
| Bakuchiol | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | |
| Quercetin | Effective downregulation | Effective downregulation | Data not available in provided search results | [3] |
| Anthocyanins | Data not available in provided search results | Data not available in provided search results | Effective downregulation | [4] |
Note: While the provided search results indicate Bakuchiol has anti-inflammatory properties, specific quantitative data on the inhibition of COX-2, iNOS, and NF-κB were not available. The table is structured for future data inclusion. Anthocyanins are known to downregulate the redox-sensitive nuclear factor-κB signaling pathway.[4] Quercetin has been shown to downregulate the expression of COX-2 and iNOS genes in LPS-induced RAW264.7 cells.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and validation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Protocol:
-
A solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound (e.g., Bakuchiol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[2]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a compound through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
A small volume of the test compound is mixed with the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm).
-
A standard curve is generated using a known antioxidant, such as Trolox.
-
The antioxidant capacity of the test sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]
Cell Culture and LPS-Induced Inflammation Assay
This in vitro assay assesses the anti-inflammatory properties of a compound in a cellular model.
Protocol:
-
Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Bakuchiol) for a specific duration.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After incubation, cell lysates or culture supernatants are collected.
-
The expression levels of inflammatory markers such as COX-2 and iNOS are measured using techniques like Western blotting or RT-qPCR.
-
The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified using ELISA.[3][6]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are essential for a clear understanding of Bakuchiol's mechanism of action and its validation process.
Caption: Proposed anti-inflammatory mechanism of Bakuchiol.
Caption: Experimental workflow for antioxidant assays.
Conclusion
The available evidence strongly suggests that Bakuchiol possesses significant antioxidant and anti-inflammatory properties, making it a viable candidate for further therapeutic development. Its potential to modulate key signaling pathways involved in inflammation warrants more extensive investigation, including in vivo studies and clinical trials, to fully elucidate its efficacy and safety profile. This guide provides a foundational framework for researchers to build upon in the validation of Bakuchiol as a novel therapeutic lead.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. Anti-Inflammatory Effects of Bangpungtongsung-San, a Traditional Herbal Prescription - PMC [pmc.ncbi.nlm.nih.gov]
Bakankosin: Unraveling the Structure-Activity Relationship of a Lesser-Known Natural Product
Despite its documented chemical structure, the nitrogenous glucoside Bakankosin, isolated from the seeds of Strychnos vacacoua, remains an enigma in the realm of pharmacology. A comprehensive review of available scientific literature reveals a significant gap in the understanding of its biological activity and, consequently, its structure-activity relationship (SAR). This lack of data currently prevents a comparative analysis of its performance against other compounds and the fulfillment of a detailed guide for researchers and drug development professionals.
This compound is identified chemically as [3S-(3a,4b,4aa)]-4-Ethenyl-3-(b-D-glucopyranosyloxy)-3,4,4a,5,6,7-hexahydro-8H-pyrano[3,4-c]pyridin-8-one, with the molecular formula C16H23NO8. Its isolation and synthesis were described in publications dating back several decades. However, modern pharmacological studies detailing its mechanism of action, biological targets, or the effects of structural modifications on its activity are conspicuously absent from the current body of scientific literature.
The genus Strychnos is well-known for producing a wide array of potent and pharmacologically active alkaloids, such as strychnine (B123637) and brucine, which have well-documented toxicological and medicinal properties. These compounds are known to interact with various targets within the central and peripheral nervous systems. While this provides a tantalizing clue to the potential bioactivity of this compound, without specific experimental data, any proposed mechanism or activity remains purely speculative.
The development of a structure-activity relationship guide, as requested, is contingent on the availability of quantitative data from biological assays. Such a guide would typically include:
-
Comparative Data Tables: Summarizing the biological activity (e.g., IC50, EC50 values) of this compound and its synthetic analogs against various biological targets.
-
Detailed Experimental Protocols: Outlining the methodologies used to generate the activity data, such as cell-based assays, enzyme inhibition assays, or in vivo animal studies.
-
Visualizations of Signaling Pathways: Diagrams illustrating the molecular pathways through which this compound and its derivatives exert their effects.
Unfortunately, the foundational information required to construct these elements is not available in the public domain. Further research, including in vitro screening across a panel of biological targets and subsequent in vivo studies, is necessary to elucidate the pharmacological profile of this compound. The synthesis and evaluation of a library of this compound derivatives would then be the critical next step in establishing a robust structure-activity relationship.
Until such studies are undertaken and published, a comprehensive and data-driven comparison guide on the structure-activity relationship of this compound cannot be responsibly produced. The scientific community awaits new research to unlock the potential of this natural product.
Safety Operating Guide
Essential Guide to the Proper Disposal of Bakankosin
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Bakankosin with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, nitrile gloves, and a laboratory coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood.
In case of a spill:
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material and the spilled substance into a designated, sealed, and clearly labeled waste container.[1]
-
Clean the spill area in accordance with your institution's established safety protocols.
Waste Identification and Segregation
Proper waste management begins with accurate identification and segregation.[2][3]
-
Waste Identification: All waste containing this compound must be classified as chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[2][4] Aqueous waste should be collected separately from organic solvent waste.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
-
Containerization:
-
Pre-treatment (Neutralization):
-
For aqueous solutions of this compound that are acidic or basic, neutralization is a recommended pre-treatment step.[5][6]
-
If the waste is corrosive (pH ≤ 2 or pH ≥ 12.5), it must be treated as hazardous waste.[5] However, if the only hazard is corrosivity, it can be neutralized in the lab.[5][7]
-
Dilute concentrated solutions by slowly adding the waste to a large volume of cold water (a 1:10 dilution is recommended).[8][9]
-
Neutralize the diluted solution by slowly adding a suitable neutralizing agent (e.g., sodium carbonate for acidic waste, or a dilute acid for basic waste) while stirring.[9][10]
-
Monitor the pH using pH paper or a pH meter until it is within the neutral range of 5.5 to 9.0.[9]
-
-
Disposal:
-
Once neutralized and confirmed to be within the acceptable pH range, and if local regulations permit, the aqueous solution may be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to the neutralized solution).[6][9]
-
For solid this compound waste, or if sewer disposal is not permitted, the sealed and labeled container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1][2]
-
-
Empty Container Disposal:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[3]
-
The rinsate must be collected and treated as hazardous waste.[3]
-
After triple-rinsing, the "empty" container can typically be disposed of as non-hazardous waste, though it is recommended to remove or deface the label.[3]
-
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the pre-treatment and disposal of a generic glycoside waste, based on general laboratory safety guidelines.
| Parameter | Guideline/Value | Citation(s) |
| Pre-treatment Dilution | 1 part concentrated waste to 10 parts cold water | [8],[9] |
| Target pH for Neutralization | 5.5 - 9.0 | [9] |
| Sewer Disposal Dilution | 1 part neutralized solution to at least 20 parts water | [6],[9] |
| Threshold for "Empty" Container Residue | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons. | [3] |
Experimental Protocol: Acid Hydrolysis for Glycoside Inactivation
Acid hydrolysis can be employed to break the glycosidic bond, potentially rendering the molecule less active. This should be performed as part of a documented laboratory procedure.
-
Preparation: In a fume hood, prepare a dilute solution of the this compound waste.
-
Acidification: Slowly add a strong acid (e.g., hydrochloric acid) to the solution to protonate the glycosidic oxygen.[11]
-
Hydrolysis: The protonated conjugate will undergo hydrolysis, cleaving the glycosidic bond.[11] This may be facilitated by gentle heating, depending on the stability of the aglycone.
-
Neutralization: After the reaction is complete, cool the solution and neutralize it by slowly adding a base (e.g., sodium hydroxide) until the pH is between 5.5 and 9.0.[9][11]
-
Disposal: Dispose of the neutralized solution in accordance with local regulations.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gmpsop.com [gmpsop.com]
- 5. esd.uga.edu [esd.uga.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 10. waterandwastewater.com [waterandwastewater.com]
- 11. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for "Bakankosin"
Disclaimer: The substance "Bakankosin" could not be definitively identified in public safety databases. The following information provides a comprehensive framework for the safe handling of a chemical agent based on general laboratory safety principles. Researchers, scientists, and drug development professionals must obtain the specific Safety Data Sheet (SDS) for "this compound" to populate the procedural outlines below with accurate and substance-specific data.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The appropriate PPE will vary based on the specific hazards of "this compound," including its toxicity, reactivity, and physical state. Consult the substance's SDS for detailed requirements.
| Protection Type | Recommended Equipment for "this compound" | Specification/Standard |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or rubber).[2] Lab coat or chemical-resistant apron. | Refer to SDS for compatible glove material and breakthrough time. |
| Respiratory Protection | Not generally required for normal use in a well-ventilated area.[2] If aerosols or dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Use is dependent on the volatility and inhalation toxicity of "this compound". |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] | Change gloves immediately if contaminated. |
| Body Protection | Wear protective clothing that provides comprehensive skin protection.[2] | Contaminated clothing should be removed and laundered before reuse. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an accidental exposure to "this compound." The following are general guidelines; specific procedures will be detailed in the SDS.
| Exposure Route | First Aid Measures for "this compound" |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected skin area with plenty of water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention or contact a poison control center.[1] |
Handling and Storage Plan
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of "this compound."
| Procedure | Guideline for "this compound" |
| Handling | Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[1] Use only in a well-ventilated area.[2] Do not eat, drink, or smoke in handling areas.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1] |
Disposal Plan
"this compound" and its containers must be disposed of in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Method for "this compound" |
| Unused Product | Dispose of contents/container to an approved waste disposal plant.[5] Do not allow product to enter drains. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with regulations. |
| Empty Containers | Handle uncleaned containers like the product itself.[5] |
Visualized Workflows
The following diagrams illustrate standardized workflows for handling chemical agents and responding to spills. These should be adapted with specific details from the "this compound" Safety Data Sheet.
Caption: Standard Operating Procedure for Handling "this compound".
Caption: Emergency Response Plan for a "this compound" Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
